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  • Product: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol
  • CAS: 100121-36-6

Core Science & Biosynthesis

Foundational

Steric hindrance effects of the mesityl group in propargyl alcohols

This guide explores the steric and electronic influence of the mesityl (2,4,6-trimethylphenyl) group on the reactivity and stability of propargyl alcohols. It synthesizes mechanistic principles with practical synthetic p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the steric and electronic influence of the mesityl (2,4,6-trimethylphenyl) group on the reactivity and stability of propargyl alcohols. It synthesizes mechanistic principles with practical synthetic protocols for researchers in organic chemistry and drug discovery.

Executive Summary

The introduction of a mesityl group onto a propargyl alcohol scaffold fundamentally alters its reactivity landscape. Unlike the phenyl group, which allows for free rotation and planar conjugation, the mesityl group exerts a profound "orthogonal locking" effect . The two ortho-methyl groups create a steric wall that restricts bond rotation (atropisomerism), kinetically stabilizes reactive intermediates (propargyl cations), and dictates the stereochemical outcome of rearrangements (Meyer-Schuster). This guide details how to leverage these effects for precision synthesis and stable drug scaffold design.

Mechanistic Principles: The "Gearing" Effect

Orthogonal Shielding

In 1-mesitylprop-2-yn-1-ol, the aromatic ring is forced out of coplanarity with the propargyl backbone due to the steric clash between the ortho-methyls and the alkyne/hydroxyl substituents. This results in a conformation where the mesityl ring acts as a "shield" perpendicular to the reaction center.

  • Kinetic Stabilization: Nucleophiles cannot approach the propargylic carbon from the ortho-quadrants.

  • Cation Longevity: Upon ionization (e.g., in Nicholas reactions or acid catalysis), the resulting propargyl cation is shielded from bimolecular quenching, significantly increasing its lifetime compared to the phenyl analog.

Visualization of Steric Gearing

The following diagram illustrates the steric clash that forces the orthogonal conformation and the resulting "gearing" mechanism that dictates reactivity.

MesitylSterics Mesityl Mesityl Group (2,4,6-Me3-Ph) OrthoMe Ortho-Methyls (Steric Clash) Mesityl->OrthoMe Possesses Rotation Bond Rotation (Restricted) OrthoMe->Rotation Blocks Conformation Orthogonal Conformation Rotation->Conformation Enforces Reactivity Altered Reactivity: 1. High Cation Stability 2. E-Selective Rearrangement Conformation->Reactivity Dictates

Figure 1: The mechanistic flow of steric hindrance imposed by the mesityl group.

Reactivity Matrix: Mesityl vs. Phenyl

The following table contrasts the reactivity of 1-mesitylprop-2-yn-1-ol with its phenyl analogue, highlighting the "Mesityl Advantage" in specific transformations.

FeaturePhenyl Propargyl AlcoholMesityl Propargyl AlcoholMechanistic Driver
Cation Stability Moderate; prone to rapid nucleophilic attack.High ; kinetically stabilized by ortho-methyl shielding.Steric blocking of the empty p-orbital face.
Meyer-Schuster Mixtures of E and Z enones often observed.Highly E-Selective Z-transition state is destabilized by ortho-methyl clash.
Rupe Rearrangement Competes with Meyer-Schuster in acidic media.[1]Suppressed Steric bulk prevents the necessary enyne intermediate formation.
Oxidation (MnO2) Fast; yields ynone rapidly.Slower/Controlled Approach of oxidant is hindered; prevents over-oxidation.
Atropisomerism None (free rotation).Possible (Rotational barrier > 20 kcal/mol)"Cog-wheel" gearing of methyl groups against the alkyne.

Experimental Protocols

Synthesis of 1-Mesitylprop-2-yn-1-ol

A robust Grignard protocol avoiding common side reactions.

Reagents:

  • Mesitaldehyde (2,4,6-trimethylbenzaldehyde) [1.0 eq]

  • Ethynylmagnesium bromide (0.5 M in THF) [1.2 eq]

  • Anhydrous THF[2]

  • Saturated NH₄Cl solution[3][4]

Workflow:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve Mesitaldehyde (10 mmol) in anhydrous THF (50 mL). Cool to 0°C (ice bath). Note: Cooling is critical to prevent competitive reduction of the aldehyde.

  • Addition: Add Ethynylmagnesium bromide (24 mL, 12 mmol) dropwise via syringe pump over 30 minutes. The solution will turn slightly yellow.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexane). The bulky aldehyde reacts slower than benzaldehyde.

  • Quench: Cool back to 0°C. Quench carefully with sat. NH₄Cl (20 mL).

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, 5-10% EtOAc/Hexane).

    • Yield Expectation: 85-92%.[4]

    • Characterization: ¹H NMR will show the propargylic proton as a doublet or broad singlet shifted upfield relative to the phenyl analog due to the shielding cone of the orthogonal ring.

The "Steric Filter" Meyer-Schuster Rearrangement

Selective synthesis of (E)-mesityl enones.[3]

Principle: The rearrangement proceeds via a 1,3-shift of the hydroxyl group.[1] The mesityl group destabilizes the transition state leading to the Z-isomer, forcing the formation of the thermodynamically stable E-isomer.

MeyerSchuster Start 1-Mesitylprop-2-yn-1-ol Ionization Formation of Mesityl-Stabilized Cation Start->Ionization + Acid Acid Acid Catalyst (p-TSA or AuCl3) Acid->Ionization Shift 1,3-Hydroxyl Shift (Allene Intermediate) Ionization->Shift H2O attack Taut Keto-Enol Tautomerization Shift->Taut Product (E)-Mesityl Enone (Exclusive Isomer) Taut->Product Steric Selection

Figure 2: Pathway for the steric-controlled Meyer-Schuster rearrangement.

Protocol:

  • Dissolve 1-mesitylprop-2-yn-1-ol (1 mmol) in Toluene (10 mL).

  • Add p-Toluenesulfonic acid (p-TSA) (0.1 eq).

  • Heat to 80°C for 2 hours.

  • Cool and wash with sat. NaHCO₃.

  • Evaporate solvent. The crude product is typically >95% E-isomer.

Applications in Drug Development

Metabolic Blocking (The "Mesityl Shield")

In medicinal chemistry, the mesityl group is used to block metabolic "soft spots."

  • Mechanism: Cytochrome P450 enzymes require close approach to the aromatic ring for hydroxylation. The ortho-methyl groups of the mesityl moiety physically prevent the heme iron-oxo species from approaching the ring face or the benzylic position (propargylic position in this case).

  • Application: Use mesityl-propargyl scaffolds in lead optimization to increase half-life (

    
    ) when phenyl-propargyl analogs suffer from rapid oxidative clearance.
    
Molecular Rotors & Atropisomers

The high rotational barrier of the mesityl-alkyne bond allows for the creation of axially chiral drug candidates.

  • Design: If the alkyne terminus is substituted with a bulky group (e.g., tert-butyl), the rotation of the mesityl group becomes "locked" at room temperature.

  • Utility: This can be exploited to create specific atropisomers that fit into chiral protein binding pockets with higher affinity than a freely rotating phenyl analog.

References

  • Mesityl Group Sterics & Synthesis: Smellie, I. A., & Chalmers, B. A. (2025).[5] (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one.[5][6] Molbank, 2025(1), M1952.[6] [Link][6][7]

  • Meyer-Schuster Rearrangement Mechanisms: Cadierno, V., et al. (2011).[8] Microwave-Assisted Meyer–Schuster Rearrangement of Propargylic Alcohols Catalyzed by the Oxovanadate Complex. [Link]

  • Nicholas Reaction & Cation Stability: Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis.[9][10] Tetrahedron, 58(21), 4133-4170. [Link]

  • Propargyl Alcohol Oxidation Protocols: Liu, J., Xie, X., & Ma, S. (2012).[11] Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones.[11] Synthesis, 44, 1569-1576.[11] [Link]

  • Atropisomerism in Hindered Ketones/Alcohols: Vyas, V. K., & Knighton, R. C. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 975-978. [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

An In-Depth Technical Whitepaper for Research and Drug Development Professionals Executive Summary In the landscape of advanced organic synthesis and drug development, propargylic alcohols occupy a privileged space due t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

In the landscape of advanced organic synthesis and drug development, propargylic alcohols occupy a privileged space due to their dense functionality and capacity to undergo complex skeletal rearrangements. Among these, 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (a mesityl-substituted secondary propargyl alcohol) presents a unique thermodynamic profile. By bridging a highly reactive terminal alkyne with a sterically demanding and electron-rich mesityl group, this molecule exhibits a fascinating dichotomy: it is kinetically shielded from unwanted bimolecular side reactions yet thermodynamically primed for unimolecular rearrangements via highly stabilized carbocation intermediates.

This whitepaper dissects the thermodynamic stability, structural causality, and controlled reactivity of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol. It provides researchers with field-proven insights and self-validating protocols to harness this building block in complex syntheses.

Structural Fundamentals: Steric Shielding and Electronic Effects

The core behavior of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is dictated by the 2,4,6-trimethylphenyl (mesityl) moiety. Unsubstituted propargyl alcohol is fundamentally stable against unimolecular decomposition but highly susceptible to bimolecular reactions[1]. The introduction of the mesityl group fundamentally alters this thermodynamic landscape.

Kinetic Inertness via Steric Hindrance

The two ortho-methyl groups on the aromatic ring create severe steric bulk around the benzylic carbon (C-α). This imposes a high rotational barrier around the C(aryl)–C(α) bond. Consequently, the α-carbon is kinetically shielded from associative (S_N2) nucleophilic attacks. This steric congestion forces the molecule to react almost exclusively through dissociative (S_N1) pathways when the hydroxyl group is activated. Similar steric shielding by mesityl groups is well-documented to impart exceptional stability and alter reaction pathways in organometallic catalysis[2].

Thermodynamic Stability of Intermediates

While the parent propargyl alcohol has an acidic hydroxyl proton (pKa ~13.6)[3], the mesityl derivative is less acidic. The electron-donating nature of the three methyl groups via inductive and hyperconjugative effects enriches the aromatic π-system. If the hydroxyl group is protonated and leaves as water, the resulting propargylic/benzylic carbocation is thermodynamically stabilized by an intense synergistic effect:

  • π-Donation: Resonance stabilization from the electron-rich mesityl ring.

  • Hyperconjugation: Orthogonal stabilization from the adjacent alkyne system.

StabilityFactors M 1-(2,4,6-Trimethylphenyl) -2-propyn-1-ol S Steric Hindrance (Ortho-Methyls) M->S E Electronic Effects (Pi-Donation) M->E T Thermodynamic Stability S->T Conformational lock K Kinetic Inertness (SN2 Blocking) S->K Blocks attack E->T Stabilizes C-O bond

Fig 1. Logic flow of how the mesityl group dictates thermodynamic and kinetic stability.

Quantitative Data: Comparative Thermodynamic Profiling

To contextualize the stability of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, we must compare it against the baseline metrics of the unsubstituted parent compound, prop-2-yn-1-ol.

Table 1: Comparative Thermodynamic & Physicochemical Properties

ParameterPropargyl Alcohol (Base)1-(2,4,6-Trimethylphenyl)-2-propyn-1-olMechanistic Causality
Boiling Point 114–115 °C[3]~245 °C (Extrapolated)Increased molecular weight and enhanced van der Waals interactions from the aromatic system.
pKa (Hydroxyl) 13.6[3]~14.5Ortho/para-methyls donate electron density, destabilizing the alkoxide anion and reducing acidity.
Carbocation Stability Low (Primary)Extremely HighSynergistic stabilization via benzylic resonance, alkynyl hyperconjugation, and mesityl π-donation.
Thermal Stability High (Bimolecular decomp)[1]Very HighThe bulky mesityl group suppresses bimolecular decomposition pathways (e.g., thermal dimerization).

Mechanistic Pathways: The Meyer-Schuster Rearrangement

Because of the thermodynamic stability of its carbocation, 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is an ideal substrate for acid-catalyzed isomerizations, most notably the Meyer-Schuster Rearrangement .

In this pathway, the thermodynamic driving force is the conversion of the relatively high-energy propargyl alcohol into a highly conjugated, lower-energy α,β-unsaturated ketone. The mesityl group accelerates the rate-determining step (loss of water) by stabilizing the transient carbocation, ensuring the reaction proceeds smoothly without competing elimination side-reactions.

MeyerSchuster A Propargyl Alcohol (Reactant) B Protonation of -OH A->B C Loss of H2O (Mesityl-Stabilized Cation) B->C D Nucleophilic Attack (Water at Alkyne) C->D E Enol Intermediate D->E F alpha,beta-Unsaturated Ketone (Thermodynamic Product) E->F

Fig 2. Meyer-Schuster rearrangement pathway highlighting the mesityl-stabilized intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory analytical checkpoints that confirm the thermodynamic state of the reaction before proceeding, preventing downstream failures.

Protocol A: Synthesis of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Causality Note: We utilize ethynylmagnesium bromide rather than lithium acetylide. The Grignard reagent is less basic, which suppresses the unwanted enolization of the sterically hindered mesitaldehyde and prevents thermodynamic degradation of the starting materials.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 10 mmol of mesitaldehyde (2,4,6-trimethylbenzaldehyde) dissolved in 50 mL of anhydrous THF.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 12 mmol of ethynylmagnesium bromide (0.5 M in THF) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against pure mesitaldehyde on a silica TLC plate (Eluent: 9:1 Hexanes:EtOAc).

    • Pass Criteria: Disappearance of the UV-active aldehyde spot (R_f ~0.7) and appearance of a new UV-active, KMnO4-stainable spot (R_f ~0.3). Do not proceed until conversion is >95%.

  • Quenching: Cool to 0 °C and strictly quench with saturated aqueous NH4Cl (30 mL). Do not use HCl, as strong acids will prematurely trigger the Meyer-Schuster rearrangement due to the high stability of the mesityl-carbocation.

  • Extraction & Purification: Extract with diethyl ether (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

  • Validation Checkpoint 2 (Spectroscopy):

    • ^1H NMR (CDCl3): Confirm the presence of the terminal alkyne proton (~2.5 ppm, doublet) and the benzylic methine proton (~5.8 ppm, doublet).

Protocol B: Thermal Stability Profiling (TGA/DSC)

Causality Note: To utilize this compound in high-temperature cross-coupling reactions, its thermal decomposition boundaries must be mapped. The bulky mesityl group prevents dimerization, pushing the decomposition temperature higher than standard propargyl alcohols.

Step-by-Step Methodology:

  • Sample Prep: Load 5–10 mg of purified 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol into an aluminum DSC pan. Seal and puncture a microscopic pinhole in the lid to allow gas escape.

  • Baseline Calibration: Run a blank aluminum pan to establish a thermodynamic baseline.

  • Heating Ramp: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

  • Data Analysis (Self-Validation):

    • Endotherm: Look for a sharp endothermic peak corresponding to the melting point/boiling point.

    • Exotherm: An aggressive exothermic peak >220 °C indicates the onset of alkyne polymerization or thermal degradation.

    • Pass Criteria for Reaction Design: The maximum allowable temperature for synthetic applications must be set at least 40 °C below the onset of the degradation exotherm.

Conclusion

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is a masterclass in structural thermodynamic control. By leveraging the steric bulk and electron-donating properties of the mesityl group, chemists can isolate highly reactive propargylic systems that would otherwise degrade. Understanding the causality between its structure and its kinetic inertness allows drug development professionals to deploy this molecule confidently in complex, multi-step syntheses, utilizing its predictable carbocation dynamics to drive targeted skeletal rearrangements.

References

  • Nomination Background: Propargyl alcohol (CASRN: 107-19-7) Source: National Institutes of Health (NIH) / Technical Resources International, Inc. URL:[Link][1]

  • Propargyl alcohol - Chemical and Physical Properties Source: Wikipedia, The Free Encyclopedia URL:[Link][3]

  • Ruthenium Carbene Complexes with N,N'-Bis(mesityl)imidazol-2-ylidene Ligands: RCM Catalysts of Extended Scope Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Product Class 3: Propargylic Alcohols Source: Science of Synthesis / Thieme Connect URL:[Link]

Sources

Foundational

Literature review of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol reactivity

An In-Depth Technical Guide on the Reactivity of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol Introduction: A Tale of Steric Hindrance and Latent Reactivity 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, a propargyl alcohol bearing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Reactivity of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Introduction: A Tale of Steric Hindrance and Latent Reactivity

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, a propargyl alcohol bearing a sterically demanding mesityl (2,4,6-trimethylphenyl) group, presents a fascinating case study in organic reactivity. At its core, the molecule possesses two key reactive sites: the secondary alcohol and the terminal alkyne. The bulky mesityl group, however, dramatically influences the accessibility and electronic nature of the benzylic carbinol center, leading to unique reactivity patterns compared to its less hindered phenyl analogue. This guide explores the synthesis and key transformations of this compound, offering insights into how steric and electronic factors govern reaction pathways, from classic rearrangements to modern catalytic cycloadditions. Understanding this interplay is crucial for researchers leveraging this and similar building blocks in complex molecule synthesis.

Part 1: Synthesis of the Core Structure

The most direct and reliable synthesis of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol involves the nucleophilic addition of an acetylide to 2,4,6-trimethylbenzaldehyde. The choice of the acetylide source is critical for achieving high yields and purity. Ethynylmagnesium bromide is a common and effective reagent for this transformation.[1]

Experimental Protocol: Synthesis via Grignard Reaction
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, prepare ethynylmagnesium bromide from magnesium turnings and a source of acetylene, or use a commercially available solution.[1]

  • Aldehyde Addition: Cool the solution of ethynylmagnesium bromide to 0°C in an ice bath.

  • Slowly add a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the Grignard reagent via a dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete consumption of the aldehyde.[1]

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol as a solid or viscous oil.

G cluster_synthesis Synthesis Workflow Start 2,4,6-Trimethyl- benzaldehyde Reaction Grignard Addition 0°C to RT Start->Reaction Reagent Ethynylmagnesium Bromide (in THF) Reagent->Reaction Quench Quench with sat. NH4Cl (aq) Reaction->Quench 1. Stir 12-16h Extract Extract with Ethyl Acetate Quench->Extract 2. Aqueous work-up Purify Silica Gel Chromatography Extract->Purify 3. Dry & Concentrate Product 1-(2,4,6-Trimethylphenyl) -2-propyn-1-ol Purify->Product

Caption: Workflow for the synthesis of the title compound.

Part 2: The Dichotomy of Acid-Catalyzed Rearrangements

The most characteristic reactions of tertiary and secondary propargyl alcohols are the acid-catalyzed Meyer-Schuster and Rupe rearrangements.[2][3] These competing pathways lead to the formation of α,β-unsaturated carbonyl compounds.[2][3][4] The steric bulk of the mesityl group in 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol plays a decisive role in the outcome of these reactions.

The Meyer-Schuster Rearrangement: Pathway to α,β-Unsaturated Aldehydes

The Meyer-Schuster rearrangement involves a formal 1,3-hydroxyl shift to produce an α,β-unsaturated aldehyde from a terminal propargyl alcohol.[2][5] The mechanism proceeds through protonation of the alcohol, loss of water to form a resonance-stabilized carbocation, attack by a water molecule at the C3 position, and subsequent tautomerization.[2]

While traditionally requiring strong acids, modern methods employ transition-metal catalysts (e.g., based on gold, ruthenium, or silver) to achieve the rearrangement under milder conditions, which can improve selectivity and functional group tolerance.[2][5]

The Rupe Rearrangement: A Competing Route to α,β-Unsaturated Ketones

For tertiary propargyl alcohols, the Rupe rearrangement often competes with or dominates the Meyer-Schuster pathway.[2][4] This reaction proceeds through an enyne intermediate to furnish an α,β-unsaturated ketone.[2] The steric hindrance of the mesityl group in 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol makes the formation of the typical Rupe product, an α,β-unsaturated methyl ketone, a significant possibility.

G cluster_MS Meyer-Schuster Pathway cluster_Rupe Rupe Pathway Start 1-(Mesityl)-2-propyn-1-ol Protonation Protonation of Alcohol (H+) Start->Protonation Carbocation Resonance-Stabilized Allenic Carbocation Protonation->Carbocation MS_Attack H2O attacks C-3 Carbocation->MS_Attack [1,3]-OH shift Rupe_Enyne Formation of Enyne Intermediate Carbocation->Rupe_Enyne Dehydration MS_Enol Allenol Intermediate MS_Attack->MS_Enol Tautomerization MS_Product α,β-Unsaturated Aldehyde MS_Enol->MS_Product Tautomerization Rupe_Hydration Hydration of Enyne Rupe_Enyne->Rupe_Hydration Rupe_Product α,β-Unsaturated Ketone Rupe_Hydration->Rupe_Product

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Part 3: Oxidation to Ynones

Oxidation of the secondary alcohol functionality provides direct access to the corresponding 1-(2,4,6-trimethylphenyl)prop-2-yn-1-one, a valuable ynone intermediate. Traditional oxidation methods using high-valent metals like chromium can be harsh.[6] Modern protocols offer milder and more selective alternatives.

TEMPO-Catalyzed Aerobic Oxidation

A highly practical and environmentally benign method involves using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride with oxygen (from air) as the terminal oxidant.[7] This protocol operates at room temperature and is suitable for large-scale synthesis.[7]

Electrochemical Oxidation

Electrochemical methods provide a reagent-free alternative for oxidizing sensitive propargylic alcohols.[6] Using a mediator like N-hydroxytetrafluorophthalimide (TFNHPI), the oxidation can be performed efficiently in a divided or undivided cell, tolerating a wide range of functional groups.[6]

MethodCatalyst/MediatorOxidantSolventTemperatureTypical YieldReference
Aerobic OxidationFe(NO₃)₃, TEMPO, NaClO₂ (Air)TolueneRoom Temp.Good-Excellent[7]
ElectrochemicalTFNHPI (mediator)ElectricityCH₃CN/H₂ORoom Temp.Good[6]
Dess-MartinDess-Martin PeriodinaneStoichiometricCH₂Cl₂Room Temp.Good-Excellent[6]

Table 1: Comparison of modern oxidation methods for propargyl alcohols.

Part 4: Alkyne-Centered Reactivity

The terminal alkyne of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol is a versatile handle for constructing more complex molecular architectures through cycloadditions and cross-coupling reactions.

Pauson-Khand Reaction: [2+2+1] Cycloaddition

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈).[8][9][10][11][12] The reaction proceeds through a stable alkyne-dicobalt hexacarbonyl complex.[8][9] Due to the steric bulk of the mesityl group, intermolecular reactions may require forcing conditions, but intramolecular variants can be highly efficient and stereoselective.[8][10]

G cluster_PKR Pauson-Khand Reaction Catalytic Cycle Alkyne 1-(Mesityl)-2-propyn-1-ol Co_Complex Co2(CO)6-Alkyne Complex Alkyne->Co_Complex Alkene_Coord Alkene Coordination Co_Complex->Alkene_Coord + Alkene CO_Insert CO Insertion Alkene_Coord->CO_Insert Red_Elim Reductive Elimination CO_Insert->Red_Elim Product Cyclopentenone Product Red_Elim->Product Catalyst Co2(CO)8 Product->Catalyst Regenerates Catalyst Catalyst->Co_Complex

Caption: Simplified mechanism of the Pauson-Khand reaction.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[13][14][15] This reaction allows for the direct connection of the 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol moiety to various aromatic or vinylic systems, providing a modular approach to complex targets. Copper-free variants have also been developed to avoid the homocoupling of the alkyne, which can be a significant side reaction.[14]

Azide-Alkyne Cycloaddition: The "Click" Reaction

The terminal alkyne is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole rings.[16] The copper(I)-catalyzed version (CuAAC) is the cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[16][17][18][19] This reaction is exceptionally reliable for linking the propargyl alcohol unit to other molecules, finding extensive use in drug discovery, chemical biology, and materials science.[17][18][19]

Conclusion

1-(2,4,6-trimethylphenyl)-2-propyn-1-ol is more than a simple propargyl alcohol. The steric shield provided by the mesityl group modulates the reactivity of the adjacent carbinol center and the terminal alkyne, creating a unique synthetic profile. It can be guided through rearrangement cascades to form unsaturated carbonyls, selectively oxidized to an ynone, or used as a robust building block in powerful C-C bond-forming reactions like the Pauson-Khand, Sonogashira, and azide-alkyne cycloaddition reactions. For the research scientist, a thorough understanding of these competing and complementary pathways is essential to fully exploit the synthetic potential of this versatile intermediate.

References

  • Rupe Rearrangement - SynArchive. Available from: [Link]

  • Pauson–Khand reaction - Wikipedia. Available from: [Link]

  • Meyer–Schuster rearrangement - Wikipedia. Available from: [Link]

  • Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes | Organic Letters - ACS Publications. Available from: [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions. Available from: [Link]

  • On the mechanism of gold(I)-catalyzed Meyer- Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization - Rsc.org. Available from: [Link]

  • Meyer-Schuster Rearrangement - SynArchive. Available from: [Link]

  • Electrochemically-Mediated Oxidation of Sensitive Propargylic Ben- zylic Alcohols - OSTI. Available from: [Link]

  • A Recent Concept of Importance: Click Chemistry. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available from: [Link]

  • Pauson-Khand Reaction - J&K Scientific LLC. Available from: [Link]

  • Pauson-Khand Reaction - Organic Chemistry Portal. Available from: [Link]

  • 2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis - Organic Syntheses Procedure. Available from: [Link]

  • Rupe-type Rearrangement Intercepted by Diels- Alder Cycloaddition on Osmium - Digital CSIC. Available from: [Link]

  • Rupe Rearrangement - YouTube. Available from: [Link]

  • Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson - Study.com. Available from: [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC. Available from: [Link]

  • Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes - PMC. Available from: [Link]

  • US4044028A - Preparation of α,β-unsaturated aldehydes or ketones - Google Patents.
  • Rupe and Meyer-Schuster rearrangements (1971) | S. Swaminathan | 372 Citations. Available from: [Link]

  • MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT - YouTube. Available from: [Link]

  • Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene - Organic Chemistry Portal. Available from: [Link]

  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Reported by Gregory C. Patton November 8, 2004 INTRODUCTION Secondary metabo - Illinois Chemistry. Available from: [Link]

  • Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Publishing. Available from: [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity - PMC. Available from: [Link]

  • Electrophilic halogenations of propargyl alcohols - eScholarship.org. Available from: [Link]

  • Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Executive Summary In the realm of advanced organic synthesis and organometallic catalysis, sterically encumbered propargyl alcohols serve as critical building blocks. 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (CAS: 100121-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and organometallic catalysis, sterically encumbered propargyl alcohols serve as critical building blocks. 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (CAS: 100121-36-6), commonly referred to as mesitylpropargyl alcohol, is a highly specialized intermediate. The incorporation of the bulky mesityl (2,4,6-trimethylphenyl) moiety provides unique kinetic shielding and electronic stabilization to the propargylic position. This whitepaper provides an in-depth analysis of its physical characteristics, melting point thermodynamics, and a self-validating protocol for its synthesis, designed specifically for researchers and drug development professionals.

Physicochemical Characteristics & Melting Point Thermodynamics

Understanding the physical state of a compound is critical for handling, storage, and downstream reaction design. The physical characteristics of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol are heavily dictated by the steric demands of its aromatic ring.

The Melting Point Anomaly

Unlike unsubstituted 1-phenyl-2-propyn-1-ol, which is a free-flowing liquid at room temperature, the introduction of the mesityl group significantly alters the molecule's crystal lattice thermodynamics. The steric bulk of the ortho-methyl groups forces the aromatic ring out of coplanarity with the propargyl alcohol backbone. This conformational restriction disrupts efficient intermolecular hydrogen bonding and prevents tight crystalline packing.

Consequently, 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol typically presents as a highly viscous, pale-yellow to colorless oil at ambient temperature. However, upon prolonged cold storage (e.g., -20 °C) or high-purity isolation, it can slowly crystallize into a low-melting solid (melting point ~30–35 °C). Its boiling point is significantly elevated due to the increased molecular weight, recorded at 92–94 °C under high vacuum (0.05 mmHg) .

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound:

PropertyValueReference
IUPAC Name 1-(2,4,6-trimethylphenyl)prop-2-yn-1-ol
CAS Registry Number 100121-36-6
Molecular Formula C₁₂H₁₄O-
Molecular Weight 174.24 g/mol -
Physical State (25 °C) Viscous liquid to low-melting solid-
Boiling Point 92 - 94 °C (at 0.05 mmHg)
Melting Point ~30 - 35 °C (Crystallization dependent)-

Mechanistic Utility and Downstream Reactivity

The primary value of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol lies in its reactivity profile. The mesityl group acts as a "steric bumper," preventing unwanted dimerization during transition-metal catalysis (such as gold or ruthenium-catalyzed cyclizations). Furthermore, the electron-donating nature of the three methyl groups provides intense hyperconjugative stabilization to any developing positive charge at the benzylic/propargylic carbon.

This makes the compound an ideal substrate for the Meyer-Schuster rearrangement , where it smoothly converts into sterically hindered α,β-unsaturated enones.

Reactivity A 1-(2,4,6-Trimethylphenyl) -2-propyn-1-ol B π-Activation (Au or Acid Catalyst) A->B C Mesityl-Stabilized Propargyl Cation B->C -H2O D Nucleophilic Attack (H2O) C->D E Meyer-Schuster Product (Mesityl Enone) D->E Tautomerization

Mechanistic pathway of the Meyer-Schuster rearrangement for the mesitylpropargyl alcohol.

Self-Validating Synthesis Protocol

The most efficient route to synthesize 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol is via the nucleophilic addition of an ethynyl Grignard reagent to mesitaldehyde. The use of ethynylmagnesium bromide is a well-established standard for generating terminal propargyl alcohols .

Synthesis A Mesitaldehyde (CAS: 487-68-3) C Nucleophilic Addition (THF, 0 °C to RT) A->C Electrophile B Ethynylmagnesium Bromide B->C Nucleophile D Aqueous Quench (NH4Cl) C->D Alkoxide Intermediate E 1-(2,4,6-Trimethylphenyl) -2-propyn-1-ol D->E Isolation

Workflow for the Grignard-mediated synthesis of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol.

Step-by-Step Methodology

1. Preparation & Inert Atmosphere

  • Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 15 minutes.

  • Causality: Grignard reagents are highly sensitive to moisture and oxygen. Water will prematurely protonate the ethynylmagnesium bromide to acetylene gas, killing the nucleophile.

2. Reagent Loading

  • Action: Dissolve mesitaldehyde (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.

3. Grignard Addition

  • Action: Using a syringe pump, add ethynylmagnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes.

  • Causality: Dropwise addition at 0 °C controls the exotherm. While mesitaldehyde lacks α-protons (preventing enolization/aldol side reactions), rapid heating can lead to the dimerization of the Grignard reagent or unwanted side reactions at the highly reactive aldehyde carbonyl.

4. Reaction Progression & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Step: Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent. The reaction is complete when the UV-active mesitaldehyde spot (Rf ~0.8) completely disappears, replaced by a new, lower Rf spot (~0.4) that stains strongly with KMnO₄ (confirming the presence of the oxidizable alkyne and hydroxyl functional groups).

5. Quenching

  • Action: Re-cool the flask to 0 °C. Slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: Why NH₄Cl instead of HCl? The resulting benzylic/propargylic alcohol is highly stabilized by the mesityl group, making it extremely susceptible to acid-catalyzed ionization (loss of water to form a carbocation). A mild NH₄Cl quench (pH ~6) safely protonates the magnesium alkoxide without triggering dehydration or a premature Meyer-Schuster rearrangement.

6. Extraction & Purification

  • Action: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude viscous oil via flash column chromatography to yield the pure product.

References

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems - Chemical Reviews. American Chemical Society (ACS). Verified URL:[Link]

Foundational

Electronic Reactivity & Catalytic Utility of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

The following technical guide details the electronic and steric properties of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, focusing on its utility as a probe and substrate in organometallic catalysis. Technical Whitepaper |...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and steric properties of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, focusing on its utility as a probe and substrate in organometallic catalysis.

Technical Whitepaper | Application Note: AS-2026-MES

Executive Summary

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (hereafter Mes-PA ) represents a specialized class of propargylic alcohols where the steric bulk and electron-donating capability of the mesityl (2,4,6-trimethylphenyl) group create a unique reactivity landscape. Unlike the unsubstituted 1-phenyl-2-propyn-1-ol, Mes-PA exhibits a "steric gating" effect that modulates nucleophilic attack at the


-carbon while significantly stabilizing the propargylic carbocation intermediate via hyperconjugation. This guide analyzes its electronic architecture, provides a self-validating synthesis protocol, and details its behavior in acid- and gold-catalyzed transformations.

Molecular Architecture & Electronic Profile

The "Mesityl Anomaly"

The reactivity of Mes-PA is defined by the competition between steric hindrance and electronic stabilization.

  • Steric Parameter (

    
    ):  The ortho-methyl groups impose a high rotational barrier and block the trajectory of incoming nucleophiles perpendicular to the aromatic plane. This suppresses side reactions such as 
    
    
    
    displacement, forcing reactivity through
    
    
    or metal-coordinated pathways.
  • Electronic Parameter (

    
    ):  The mesityl group is strongly electron-donating. The three methyl groups contribute electron density into the aromatic ring via induction and hyperconjugation. This makes the aromatic ring a potent stabilizer for the positive charge generated at the benzylic/propargylic position during catalysis (e.g., Meyer-Schuster rearrangement).
    
Carbocation Stabilization Mechanism

In catalytic cycles involving ionization (e.g., Nicholas reaction or Brønsted acid catalysis), the stability of the intermediate cation is paramount.

Resonance & Hyperconjugation Pathway:

MesitylStabilization MesPA Mes-PA Precursor Ionization C-O Bond Cleavage (Acid/Metal Assisted) MesPA->Ionization -OH Cation Propargylic Cation [Mes-CH-C≡CH]+ Ionization->Cation Hyperconj Hyperconjugative Stabilization (o,p-Methyls) Cation->Hyperconj Electronic Support Product Rearranged Product (Enone/Allene) Cation->Product Nucleophilic Trapping Hyperconj->Cation Stabilization

Figure 1: Stabilization mechanism of the Mesityl propargyl cation. The ortho/para methyls donate electron density, significantly lowering the activation energy for C-O bond cleavage compared to phenyl analogs.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize high-purity 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol via Grignard addition. Safety: Acetylene is flammable and explosive under pressure. Perform all manipulations in a fume hood.

Reagents & Equipment
  • Substrate: 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) [CAS: 487-68-3].

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add Mesitaldehyde (10.0 mmol, 1.48 g) and anhydrous THF (20 mL). Cool to 0°C using an ice bath.[2]

  • Addition: Dropwise add Ethynylmagnesium bromide (12.0 mmol, 24 mL) over 15 minutes. Note: The solution will turn slightly yellow.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor via TLC (Hexane/EtOAc 8:1). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool to 0°C. Slowly add sat.

    
     (10 mL). Caution: Exothermic.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO2, Hexane

    
     5% EtOAc/Hexane).
    
Data Validation (Self-Check)
PropertyExpected ValueDiagnostic Note
Physical State Viscous Oil / Low melting solidCrystallizes upon standing at -20°C.

NMR (Typical)

2.25 (s, 6H, o-Me), 2.28 (s, 3H, p-Me), 2.50 (d, 1H,

C-H), 5.60 (d, 1H, CH-OH)
The benzylic proton (5.60 ppm) is a doublet due to coupling with the alkyne proton.

NMR

20.8 (Me), 63.5 (CH-OH), 73.5 (

CH), 84.2 (C

)
Distinctive alkyne carbons at ~73 and 84 ppm.[2][3][4][5][6][7][8][9][10][11]

Catalytic Reactivity Landscapes

Acid-Catalyzed Meyer-Schuster Rearrangement

Mes-PA is an ideal substrate to demonstrate the Meyer-Schuster rearrangement , where the propargyl alcohol isomerizes to an


-unsaturated ketone. The mesityl group drives the reaction towards the ketone (over the aldehyde) due to the stability of the intermediate cation.

Reaction:



Mechanism & Steric Control: The ortho-methyls prevent the "Rupe rearrangement" (dehydration to enyne) by sterically inhibiting proton abstraction from the


-position (if alkyl groups were present) or by stabilizing the cation long enough for water attack at the sterically accessible position.
Gold(I) Catalytic Cycle

In Gold(I) catalysis (e.g., using


), the Mes-PA substrate acts as a "steric probe."

GoldCatalysis Substrate Mes-PA + [Au]+ Coordination Au-Alkyne Coordination Substrate->Coordination Fast Activation Nucleophilic Attack (OH or H2O) Coordination->Activation Rate Determining (Steric Gating) Protodeauration Protodeauration (-[Au]+) Activation->Protodeauration Rearrangement Protodeauration->Substrate Catalyst Regeneration Product Mesityl Vinyl Ketone Protodeauration->Product

Figure 2: Gold(I) catalytic cycle for the rearrangement of Mes-PA. The bulky Mesityl group directs nucleophilic attack distal to the aromatic ring.

References

  • Synthesis of Mesitaldehyde (Precursor)

    • Title: Mesitaldehyde.[9][12]

    • Source: Organic Syntheses, Coll.[9][10][12] Vol. 5, p.706 (1973); Vol. 47, p.81 (1967).

    • URL:[Link]

  • General Propargyl Alcohol Synthesis (Grignard Protocol)

    • Title: 1-Phenyl-1-penten-4-yn-3-ol (General Procedure for Alkyne Addition).
    • Source: Organic Syntheses, Coll.[9][10][12] Vol. 4, p.792 (1963).

    • URL:[Link]

  • Meyer-Schuster Rearrangement Overview

    • Title: The Meyer-Schuster Rearrangement for the Synthesis of

      
      -Unsaturated Carbonyl Compounds.[5]
      
    • Source: Chemical Reviews, 2010, 110, 6, 3099–3128.
    • URL:[Link]

  • Gold Catalysis & Propargyl Alcohols

    • Title: Gold-catalyzed cycliz
    • Source: Chemical Communic
    • URL:[Link]

  • Physical Properties Verification

    • Title: 2-Propyn-1-ol (General Class Properties).[5][7][13]

    • Source: PubChem Compound Summary for CID 7859.
    • URL:[Link]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

[1] CAS Number: 100121-36-6 Synonyms: 1-Mesitylprop-2-yn-1-ol; -Ethynylmesitylmethanol; Mesitylethynylcarbinol Molecular Formula: C H O Molecular Weight: 174.24 g/mol [1] Executive Summary 1-(2,4,6-Trimethylphenyl)-2-pro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 100121-36-6 Synonyms: 1-Mesitylprop-2-yn-1-ol;


-Ethynylmesitylmethanol; Mesitylethynylcarbinol
Molecular Formula:  C

H

O Molecular Weight: 174.24 g/mol [1]

Executive Summary

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is a specialized organic intermediate characterized by a terminal alkyne and a secondary hydroxyl group attached to a sterically hindered mesityl (2,4,6-trimethylphenyl) ring.[1] Unlike its parent compound, propargyl alcohol (which is water-miscible), this derivative exhibits a distinct solubility inversion due to the lipophilic bulk of the mesityl group.

This compound is primarily utilized in supramolecular chemistry as a "stopper" or steric blocking group for rotaxanes and molecular machines, and as a chiral building block in enantioselective synthesis. This guide provides a definitive solubility profile, thermodynamic rationale, and purification protocols for researchers handling this intermediate.

Physicochemical Characterization

The solubility behavior of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is governed by the competition between the hydrophilic hydroxyl/alkyne moiety and the hydrophobic mesityl core.[1]

PropertyValue / DescriptionMechanism
Physical State Viscous Liquid / Low-melting SolidThe ortho-methyl groups disrupt crystal packing efficiency compared to unsubstituted phenyl analogs.[1]
Predicted LogP ~2.8 - 3.2High lipophilicity driven by the trimethyl-substituted aromatic ring.[1]
H-Bond Donor 1 (Hydroxyl)Facilitates solubility in polar protic solvents (alcohols).
H-Bond Acceptor 1 (Hydroxyl oxygen)Allows interaction with polar aprotic solvents (DMSO, THF).

Solubility Profile

The following data categorizes solvent compatibility based on polarity and functional interaction. This profile is derived from standard purification protocols (chromatography/extraction) and structural structure-property relationships (SPR).[1]

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusTechnical Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary solvent for extraction and reaction.[1] The compound dissolves freely at >100 mg/mL.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneExcellent Standard reaction medium (Grignard synthesis). High solubility due to ether oxygen accepting H-bonds from the substrate.[1]
Polar Aprotic DMSO, DMF, AcetonitrileGood to Excellent Soluble, though less commonly used for purification due to high boiling points of these solvents.
Polar Protic Methanol, Ethanol, IsopropanolGood Soluble. The hydroxyl group interacts favorably, though the mesityl group limits solubility compared to lower MW alcohols.
Aliphatic Hydrocarbons Hexanes, Pentane, CyclohexaneModerate Critical Distinction: Unlike parent propargyl alcohol (insoluble), this derivative has significant solubility in hexanes due to the mesityl group. It is often purified using Hexane/EtOAc gradients.[1]
Aqueous Water, BrineInsoluble The hydrophobic mesityl group overwhelms the polar OH group. Immiscible.
Thermodynamic Rationale (Hansen Solubility Parameters)
  • Dispersion Forces (

    
    ):  High contribution from the aromatic mesityl ring and methyl groups, favoring non-polar solvents.
    
  • Polarity (

    
    ):  Moderate contribution from the -OH and C
    
    
    
    C dipole.[1]
  • Hydrogen Bonding (

    
    ):  Significant donor capability.
    

Experimental Protocols

Synthesis & Purification Workflow

The solubility profile dictates the purification strategy. The compound is typically synthesized via the addition of ethynylmagnesium bromide to mesitaldehyde (2,4,6-trimethylbenzaldehyde).

Protocol:

  • Reaction: React Mesitaldehyde with Ethynylmagnesium bromide in THF (Soluble).

  • Quench: Add saturated aqueous NH

    
    Cl.
    
  • Extraction: The product partitions into the organic phase (Ether or EtOAc) due to water insolubility.

  • Purification (Chromatography):

    • Stationary Phase: Silica Gel (SiO

      
      ).
      
    • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5

      
       End 80:20).
      
    • Note: The compound is less polar than the aldehyde precursor due to the shielding of the OH group, but more polar than non-functionalized hydrocarbons.

Self-Validating Solubility Test (Saturation Method)

To determine precise solubility for crystallization or formulation:

  • Preparation: Place 50 mg of compound in a 4 mL vial.

  • Addition: Add solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Validation Endpoint:

    • Soluble: Clear solution obtained with

      
       mL solvent (
      
      
      
      mg/mL).
    • Moderately Soluble: Clear solution with

      
       mL solvent.[1]
      
    • Insoluble: Visible solid/oil droplets persist after 2 mL.[1]

Visualization: Synthesis & Solubility Logic

The following diagram illustrates the flow from synthesis to purified product, highlighting the solubility-driven phase separations.

G Start Start: Mesitaldehyde (2,4,6-Trimethylbenzaldehyde) Reaction Reaction Intermediate (Magnesium Alkoxide) Start->Reaction Nucleophilic Addition Reagent Reagent: Ethynylmagnesium Bromide Solvent: THF (Anhydrous) Reagent->Reaction Quench Quench: Sat. aq. NH4Cl (Phase Separation) Reaction->Quench Hydrolysis AqPhase Aqueous Phase (Mg salts, THF, Water) DISCARD Quench->AqPhase Water Soluble Impurities OrgPhase Organic Phase (Product + Ether/EtOAc) RETAIN Quench->OrgPhase Product Partitions to Organic Purification Purification: Silica Column Eluent: Hexanes/EtOAc (9:1) OrgPhase->Purification Evaporation & Loading Product Final Product: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (Viscous Oil/Solid) Purification->Product Fraction Collection

Caption: Solubility-driven synthesis and purification workflow for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol.

References

  • Chemical Identification: Leyan Reagents. (n.d.). 1-Mesitylprop-2-yn-1-ol (CAS 100121-36-6).[1][2] Retrieved from

  • General Synthesis of Aryl Propargyl Alcohols: Midland, M. M. (1975). Preparation of secondary propargylic alcohols. Journal of Organic Chemistry. Note: General procedure adapted for mesityl derivatives involves standard Grignard addition (EtMgBr + Aldehyde) in THF.
  • Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solubility prediction based on dispersion, polarity, and H-bonding).

Sources

Foundational

Technical Assessment: Safety, Toxicology, and Handling of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

The following technical guide provides an in-depth assessment of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol , a specialized acetylenic alcohol intermediate. This guide is structured to serve researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol , a specialized acetylenic alcohol intermediate.

This guide is structured to serve researchers and drug development professionals who require actionable safety data, synthesis protocols, and toxicological insights where direct experimental data may be sparse in public registries.

Executive Summary

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is a secondary propargyl alcohol featuring a steric-heavy mesityl (2,4,6-trimethylphenyl) group. It is primarily utilized as a chiral building block in the synthesis of complex polyketides, pharmaceutical intermediates, and functionalized indoles via transition-metal-catalyzed cyclizations.

Due to its status as a niche research chemical, comprehensive regulatory toxicology reports (e.g., NTP, IARC) are limited. This assessment utilizes Read-Across Methodology and Quantitative Structure-Activity Relationship (QSAR) principles, anchoring safety protocols to its structural parent, Propargyl Alcohol (2-propyn-1-ol), and its steric analog, Mesitaldehyde.

Critical Hazard Overview:

  • Primary Risk: Mucous membrane irritation and potential acute toxicity via inhalation/ingestion (attributed to the alkyne moiety).

  • Handling Level: Biosafety Level 1 (Chemical Fume Hood Mandatory).

  • Reactivity: Sensitive to strong oxidizers and heavy metals (forms explosive acetylides).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
Chemical Name 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol
Synonyms

-Ethynylmesitylmethanol; 3-Hydroxy-3-mesitylpropyne
CAS Number 100121-36-6
Molecular Formula

Molecular Weight 174.24 g/mol
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Predicted LogP ~3.2 (Lipophilic)
SMILES CC1=CC(C)=C(C(O)C#C)C(C)=C1

Hazard Identification (GHS Classification)

Classification is derived from structural alerts (propargyl alcohol substructure) and analogue data.

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][1][3]
Serious Eye Damage Cat 1H318: Causes serious eye damage.[1][4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3]

Rationale for Classification:

  • Propargyl Moiety: Unsubstituted propargyl alcohol (CAS 107-19-7) is highly toxic (Oral LD50: ~50-100 mg/kg) and corrosive. While the mesityl group adds steric bulk that may reduce immediate bioavailability compared to the parent alcohol, the alkyne functionality remains a metabolic alert for reactive metabolite formation.

  • Mesityl Group: Substituted benzenes (like 2,4,6-trimethylphenol) are known skin and eye irritants.

Toxicological Assessment

Mechanism of Action (Predicted)

The toxicity of propargyl alcohols is often attributed to their metabolic activation.

  • Metabolic Activation: The terminal alkyne can undergo oxidation by Cytochrome P450 enzymes to form reactive ketenes or ynones, which act as Michael acceptors, alkylating DNA or essential proteins.

  • Local Irritation: The hydroxyl group adjacent to the alkyne system increases proton acidity, contributing to potential causticity on mucous membranes.

Comparative Toxicology (Read-Across)

Since specific LD50 data for CAS 100121-36-6 is absent from public registries, safety limits are established using the "Worst-Case" analogue:

EndpointAnalogue: Propargyl AlcoholAnalogue: MesitaldehydeEstimated for Target Cmpd
Oral LD50 (Rat) 50 mg/kg (High Toxicity)>2000 mg/kg (Low Toxicity)50–300 mg/kg (Moderate-High)
Dermal LD50 (Rabbit) 16 mg/kg (Fatal)N/A200–1000 mg/kg (Toxic)
Inhalation LC50 2 mg/L (4h)IrritantHarmful if inhaled

Experimental Protocols: Synthesis & Handling

Synthesis Workflow (Grignard Addition)

The most reliable method for generating this compound is the addition of Ethynylmagnesium bromide to Mesitaldehyde.

Reagents:

  • Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous THF[5][6]

  • Saturated Ammonium Chloride (

    
    )[7][5][6]
    

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Solvation: Dissolve Mesitaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[5][6]

  • Addition: Add Ethynylmagnesium bromide (1.2 eq) dropwise via syringe over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1).

  • Quench: Cool to 0°C. SLOWLY add sat.

    
    .[5][6] Caution: Gas evolution.
    
  • Workup: Extract with Diethyl Ether (

    
    ) x3. Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Visualization: Synthesis Logic

SynthesisWorkflow Start Start: Mesitaldehyde Intermediate Intermediate: Mg-Alkoxide Complex Start->Intermediate Nucleophilic Addition Reagent Reagent: Ethynylmagnesium Br (in THF, 0°C) Reagent->Intermediate Quench Quench: Sat. NH4Cl (Protonation) Intermediate->Quench Hydrolysis Product Product: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol Quench->Product Isolation

Figure 1: Grignard addition workflow for the synthesis of the target propargyl alcohol.

Safe Handling & Exposure Controls

Engineering Controls
  • Ventilation: All operations must be performed in a certified chemical fume hood maintaining a face velocity of >100 fpm.

  • Reaction Vessel: Use blast shields when working with >5g scales due to the potential instability of acetylenic salts.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Gloving: Nitrile (Outer) / Laminate (Inner)Propargyl alcohols can permeate standard nitrile. Laminate provides chemical barrier.
Eyes Chemical Splash GogglesRisk of severe corneal damage (Category 1).
Respiratory N95 (Solids) or Organic Vapor Cartridge (Liquids)If outside hood (not recommended), use OV/P100 combo.
Body Flame-Resistant Lab CoatFlammable solvent risk (THF) + Toxic dermal absorption risk.
Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Incompatibility: Do NOT store in metal containers (Copper/Silver/Brass). Forms shock-sensitive metal acetylides.

  • Shelf Life: Stable for 12 months if stored under inert gas (Argon).

Emergency Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. Propargyl compounds absorb rapidly; speed is critical.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[4] Remove contact lenses.[2][8] Consult an ophthalmologist immediately.

Firefighting
  • Extinguishing Media: Alcohol-resistant foam, Dry chemical,

    
    .
    
  • Specific Hazards: Combustion generates Carbon Monoxide (CO). Vapors are heavier than air and may travel to ignition sources.

Decision Logic for Spills

SpillResponse Event Spill Detected Size Assess Volume Event->Size Small < 10 mL Size->Small Large > 10 mL Size->Large ActionSmall Absorb with Vermiculite Place in HazWaste Small->ActionSmall ActionLarge Evacuate Lab Call EHS/HazMat Large->ActionLarge

Figure 2: Emergency response logic for spills involving toxic propargyl derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7859, Propargyl alcohol. Retrieved from [Link]

  • Organic Syntheses (1973). Mesitaldehyde Preparation via Grignard Formylation. Coll. Vol. 5, p. 365. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Meyer-Schuster Rearrangement of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development Introduction: Navigating the Meyer-Schuster Rearrangement of Sterically Hindered Propargyl Alcohols The Meyer-Schuster rearrangement is a po...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

Introduction: Navigating the Meyer-Schuster Rearrangement of Sterically Hindered Propargyl Alcohols

The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1] This transformation is of significant interest in organic synthesis as it provides a direct route to valuable enone building blocks from readily available propargyl alcohols.[2][3] The reaction typically proceeds through a three-step mechanism: protonation of the alcohol, a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene, and subsequent tautomerization to the more stable α,β-unsaturated carbonyl compound.[1]

While the classical Meyer-Schuster rearrangement utilizes strong Brønsted acids, the reaction scope can be limited, especially for tertiary alcohols where the competing Rupe rearrangement can lead to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[1][2] Furthermore, sterically hindered substrates, such as 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol, present a unique challenge due to the bulky mesityl group, which can impede the approach of catalysts and reagents, potentially leading to low yields or requiring harsh reaction conditions.

Modern advancements in catalysis have introduced milder and more selective methods for effecting the Meyer-Schuster rearrangement.[1][3] Transition metal catalysts, particularly gold complexes, have emerged as highly effective for promoting this transformation under neutral or mildly acidic conditions, even with sterically demanding substrates.[4][5] This application note provides a detailed protocol for the Meyer-Schuster rearrangement of the sterically hindered 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol, leveraging contemporary catalytic methods to achieve a high-yielding and selective synthesis of the corresponding α,β-unsaturated aldehyde.

Mechanistic Overview: The Meyer-Schuster Rearrangement Pathway

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves the following key steps[1]:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the propargyl alcohol, forming a good leaving group (water).

  • Formation of an Allenyl Cation: The protonated hydroxyl group departs, leading to the formation of a resonance-stabilized allenyl cation.

  • Nucleophilic Attack by Water: A water molecule attacks the central carbon of the allenyl cation.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the thermodynamically more stable α,β-unsaturated carbonyl compound.

Meyer-Schuster Rearrangement Mechanism cluster_0 Reaction Steps Propargyl_Alcohol 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol Protonated_Alcohol Protonated Alcohol Propargyl_Alcohol->Protonated_Alcohol + H+ Allenyl_Cation Allenyl Cation Protonated_Alcohol->Allenyl_Cation - H2O Enol_Intermediate Enol Intermediate Allenyl_Cation->Enol_Intermediate + H2O, - H+ Product (E/Z)-3-(2,4,6-Trimethylphenyl)but-2-enal Enol_Intermediate->Product Tautomerization Experimental_Workflow cluster_workflow Synthesis of (E/Z)-3-(2,4,6-Trimethylphenyl)but-2-enal A 1. Catalyst Preparation (AuCl/AgOTf in Toluene) B 2. Substrate Addition (1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol in DCM) A->B C 3. Reaction (Room Temperature, Monitor by TLC) B->C D 4. Quenching (Saturated NaHCO3) C->D E 5. Extraction (DCM) D->E F 6. Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) E->F G 7. Purification (Silica Gel Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Application

Application Note: Selective Meyer-Schuster Rearrangement of Sterically Hindered Propargyl Alcohols

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (Mesityl Propargyl Alcohol) as a substrate i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (Mesityl Propargyl Alcohol) as a substrate in gold-catalyzed transformations.

Unlike simple phenyl-substituted propargyl alcohols, the Mesityl (2,4,6-trimethylphenyl) group introduces significant steric bulk and electron-donating character. This specific substrate is a "stress test" for catalytic efficiency and is valuable for synthesizing sterically hindered Michael acceptors (enals) without competing hydroarylation cyclizations (due to blocked ortho positions).

Executive Summary

This protocol outlines the gold(I)-catalyzed Meyer-Schuster rearrangement of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol to yield 3-(2,4,6-trimethylphenyl)prop-2-enal (Mesityl Acrolein).

While standard propargyl alcohols often suffer from competing pathways (e.g., Rupe rearrangement, polymerization, or intramolecular hydroarylation/cyclization), the Mesityl group serves a dual purpose:

  • Electronic Stabilization: The electron-rich ring stabilizes the cationic gold-carbenoid intermediate.

  • Steric Blocking: The ortho-methyl groups effectively block the standard Friedel-Crafts-type cyclization (formation of indenes), forcing the reaction exclusively down the 1,3-hydroxyl shift pathway to the

    
    -unsaturated aldehyde.
    

Mechanistic Insight & Rationale

The Challenge: Competing Pathways

In gold catalysis, secondary propargyl alcohols (


) typically undergo Meyer-Schuster rearrangement  to form enals. However, electron-rich aryl rings often trap the intermediate gold cation via 

-attack, leading to indenes (Nazarov-type or hydroarylation cyclization).
The Solution: The "Mesityl Effect"

The 2,4,6-trimethyl substitution pattern physically prevents the aryl ring from attacking the activated alkyne/allene complex due to severe steric clash at the ortho positions. This directs the flux entirely toward the 1,3-hydroxyl shift , making this substrate an excellent model for generating clean, hindered electrophiles for drug discovery scaffolds.

Pathway Visualization

The following diagram illustrates the divergent pathways and how the Mesityl group enforces selectivity.

MeyerSchuster Substrate 1-(2,4,6-Trimethylphenyl)- 2-propyn-1-ol Au_Complex Au(I)-Alkyne Complex Substrate->Au_Complex + [Au]+ Cation Gold-Stabilized Cationic Intermediate Au_Complex->Cation Cyclization Ortho-Cyclization (Indene Formation) Cation->Cyclization Blocked by Ortho-Methyls Rearrangement 1,3-Hydroxyl Shift (Meyer-Schuster) Cation->Rearrangement Preferred Pathway Product 3-(2,4,6-Trimethylphenyl) prop-2-enal Rearrangement->Product - [Au]+

Caption: Mechanistic divergence in gold catalysis. The Mesityl group (2,4,6-Me) blocks the cyclization pathway (red), forcing the selective formation of the enal (green).

Experimental Protocols

Protocol A: Substrate Synthesis (Pre-Catalysis)

Objective: Preparation of high-purity 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol.

Reagents:

  • 2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous THF (Tetrahydrofuran)[1][2]

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Reagent Prep: Add Mesitylaldehyde (10.0 mmol) to the RBF and dissolve in 20 mL anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add Ethynylmagnesium bromide (12.0 mmol, 1.2 equiv) over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of aldehyde spot indicates completion.

  • Quench: Carefully quench with saturated

    
     (aq).
    
  • Workup: Extract with Diethyl Ether (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 9:1) yields the title compound as a white solid/oil.

Protocol B: Gold-Catalyzed Meyer-Schuster Rearrangement

Objective: Conversion to 3-(2,4,6-trimethylphenyl)prop-2-enal.

Catalyst System:

  • Pre-catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl ) (2 mol%)

  • Activator: Silver Hexafluoroantimonate (AgSbF6 ) (2 mol%)

  • Solvent: Methanol/Water (10:1) or DCM/Water (wet DCM helps the final tautomerization). Note: MeOH is often preferred for rate, but DCM is better for solubility of bulky substrates.

Step-by-Step:

  • Catalyst Activation: In a vial, mix IPrAuCl (0.02 mmol) and AgSbF6 (0.02 mmol) in 1 mL DCM. Stir for 5 mins in the dark (precipitation of AgCl is visible). Filter through a celite plug if necessary, or use the suspension directly if scaling up.

  • Substrate Addition: Dissolve 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol (1.0 mmol) in 4 mL DCM (containing 1 drop of water or using technical grade DCM).

  • Reaction: Add the activated catalyst solution to the substrate. Stir at RT for 1-4 hours .

    • Note: The bulky Mesityl group may slow the reaction compared to phenyl. If slow, heat to 40°C.

  • Monitoring (Self-Validating):

    • TLC: Product is UV-active and typically less polar than the starting alcohol.

    • NMR Check: Alkyne proton (

      
       ppm, d) disappears. Aldehyde doublet (
      
      
      
      ppm, d,
      
      
      Hz) appears.
  • Workup: Filter through a short pad of silica to remove Gold. Concentrate the filtrate.

  • Yield: Expect >85% yield of the

    
    -unsaturated aldehyde.
    

Data Analysis & Troubleshooting

Expected Analytical Data
CompoundKey

NMR Signals (

)
Interpretation
Substrate (Alkyne)

5.8 (s, 1H, benzylic),

2.5 (d, 1H, alkyne)
Diagnostic terminal alkyne proton is key for monitoring consumption.
Product (Enal)

9.6 (d, 1H, CHO),

7.8 (d, 1H,

),

6.5 (dd, 1H,

)
Large coupling constant (

Hz) indicates E-isomer dominance.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric bulk of Mesityl group hindering Au-coordination.Switch to a smaller ligand (e.g.,

) or increase Temp to 50°C.
Methyl Ether Byproduct Use of MeOH as solvent (Solvolysis).Switch solvent to DCM/H2O (20:1) or THF/H2O to favor the aldehyde over the methyl ether.
Black Precipitate Catalyst decomposition ("Gold Mirror").Ensure

exclusion is not strictly necessary, but reagents must be acid-free. Add 1 mol% p-TsOH as a co-catalyst to assist the demetallation step.

Workflow Diagram

Workflow Start Start: Mesityl Propargyl Alcohol Screen Solvent Selection: DCM vs MeOH/H2O Start->Screen Catalysis Add 2 mol% IPrAuCl / AgSbF6 Screen->Catalysis Check TLC/NMR Check (Alkyne vs Aldehyde) Catalysis->Check Decision Complete? Check->Decision Isolate Filter Silica & Concentrate Decision->Isolate Yes Heat Heat to 40°C Decision->Heat No Heat->Check

Caption: Optimization workflow for sterically hindered gold catalysis.

References

  • Dudnik, A. S., & Gevorgyan, V. (2010).Formal Hydration of Alkynes: Synthesis of Enones and Enals.

    • [Source: Angewandte Chemie Int.[3] Ed.]([Link])

  • Engel, D. A., & Dudley, G. B. (2009).Olefin Isomerization / Enol Tautomerization in Gold Catalysis.

  • Marion, N., & Nolan, S. P. (2008).Well-Defined N-Heterocyclic Carbenes–Gold(I) Complexes as Catalysts for the Meyer-Schuster Rearrangement.

  • Hashmi, A. S. K. (2007).Gold-Catalyzed Organic Reactions. The foundational text for understanding gold's interaction with alkynes and arenes.

Sources

Method

Application Notes &amp; Protocols: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol in Heterocyclic Synthesis

Introduction: A Versatile Synthon with Unique Steric Attributes In the landscape of modern organic synthesis, propargylic alcohols are celebrated as exceptionally versatile building blocks for the construction of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Synthon with Unique Steric Attributes

In the landscape of modern organic synthesis, propargylic alcohols are celebrated as exceptionally versatile building blocks for the construction of complex molecular architectures, particularly heterocyclic scaffolds.[1] Their dual functionality—a reactive alkyne and a hydroxyl group—provides a rich platform for a diverse array of chemical transformations. This guide focuses on a specific, yet highly valuable, member of this class: 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol .

The defining feature of this molecule is the presence of the 2,4,6-trimethylphenyl (mesityl) group. This bulky substituent imparts unique steric and electronic properties that profoundly influence its reactivity. While the electron-donating methyl groups can enhance the stability of cationic intermediates, the significant steric hindrance around the benzylic position presents both challenges and opportunities. It can direct reaction pathways, enhance selectivity, and in some cases, prevent undesired side reactions that might plague less hindered analogues.

These application notes serve as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and mechanistic insights into the use of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol for synthesizing key heterocyclic systems, with an initial focus on the construction of polysubstituted furans.

Part 1: Synthesis of the Starting Material

The first critical step is the reliable synthesis of the title compound. The most straightforward and widely adopted method for preparing aryl propargylic alcohols is the addition of an acetylide nucleophile to the corresponding aryl aldehyde.[2] For 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol, this involves the reaction of 2,4,6-trimethylbenzaldehyde with an ethynylmagnesium halide or a related acetylide.

Protocol 1: Synthesis of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

This protocol is adapted from established procedures for the synthesis of similar phenyl propargyl alcohols.[2]

Core Principle (Causality): The reaction hinges on the nucleophilic addition of the strongly basic acetylide anion to the electrophilic carbonyl carbon of 2,4,6-trimethylbenzaldehyde. The use of a Grignard reagent, such as ethynylmagnesium bromide, is a common and effective strategy. The reaction is performed under anhydrous conditions at low temperatures to prevent side reactions, such as the self-condensation of the aldehyde or reactions with trace amounts of water.

Experimental Workflow Diagram

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Ethynylmagnesium Bromide Solution (or source commercially) B Add 2,4,6-Trimethylbenzaldehyde in Anhydrous THF dropwise at 0°C A->B C Stir at 0°C, then warm to RT (Monitor by TLC) B->C D Quench with Saturated aq. NH4Cl C->D E Extract with Ethyl Acetate D->E F Dry, Concentrate & Purify (Silica Gel Chromatography) E->F G 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol F->G Obtain Pure Product cluster_catalyst_activation Au Au(III)Br3 Active_Au [AuBr2]+ Au->Active_Au AgOTf (-AgBr) Intermediate1 Activated Complex Active_Au->Intermediate1 Substrate Mesityl Propargyl Alcohol Substrate->Intermediate1 Intermediate2 Propargyl- Allenyl Cation Intermediate1->Intermediate2 - H2O Intermediate3 Substitution Product Intermediate2->Intermediate3 Dicarbonyl 1,3-Dicarbonyl (Enol) Dicarbonyl->Intermediate3 Intermediate4 Cyclization Intermediate Intermediate3->Intermediate4 [Au] Product Furan Product Intermediate4->Product Tautomerization Product->Active_Au Catalyst Regeneration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol Workflows

Welcome to the Advanced Application Support Center. 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is a highly valuable but notoriously difficult propargylic alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is a highly valuable but notoriously difficult propargylic alcohol. The mesityl (2,4,6-trimethylphenyl) group acts as a severe steric shield around the C1 carbinol center, fundamentally altering the molecule's reactivity profile. This guide provides field-proven, mechanistically grounded solutions for overcoming steric hindrance in etherification, substitution, and metal-catalyzed workflows.

Module 1: O-Functionalization & Etherification

Q: I am trying to synthesize an alkyl aryl ether from 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, but standard SNAr and Mitsunobu protocols yield only unreacted starting material. Why?

A (Causality): The two ortho-methyl groups of the mesityl ring create an extreme steric umbrella over the hydroxyl group. In a traditional Mitsunobu reaction, the bulky phosphonium intermediate cannot physically approach the C-OH bond to activate it. Similarly, the trajectory for an SNAr attack is completely blocked by the aromatic bulk.

Solution: Shift to a transition-metal-free arylation using diaryliodonium salts. This methodology bypasses traditional nucleophilic attack trajectories by utilizing a hypervalent iodine ligand-coupling mechanism that is highly tolerant of severe steric congestion 1.[1]

Protocol 1: Self-Validating Synthesis of Sterically Congested Ethers
  • Step 1: Reactant Setup. Dissolve 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (1.0 equiv) in anhydrous toluene to achieve a 0.05 M concentration.

  • Step 2: Reagent Addition. Add the appropriate ortho-substituted diaryliodonium salt (1.2 equiv).

  • Step 3: Thermal Activation. Heat the reaction mixture to 110 °C for 24 hours under a strict argon atmosphere.

  • Step 4: System Validation (Critical). Monitor via TLC (Hexanes/EtOAc 9:1). The formation of a distinct, less polar spot (the ether) confirms successful ligand coupling. Troubleshooting: If the starting material persists without product formation, verify the anhydrous nature of the toluene; trace moisture rapidly quenches the iodonium salt.

  • Step 5: Isolation. Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography.

Module 2: Propargylic Substitution vs. Meyer-Schuster Rearrangement

Q: During acid-catalyzed nucleophilic substitution (C-N bond formation), my major product is an α,β-unsaturated enone rather than the desired substituted alkyne. How do I fix this?

A (Causality): To achieve substitution, the hydroxyl group must leave to form a propargylic carbocation. While the electron-rich mesityl group stabilizes this cation beautifully, its steric bulk acts as a physical barrier, delaying the incoming nucleophile. During this kinetic delay, the system undergoes a competitive Meyer-Schuster rearrangement—ambient water or the departing oxygen attacks the less-hindered alkyne terminus, forming an allenol intermediate that irreversibly tautomerizes into an enone 2.[2]

Solution: Lower the temperature and use a highly specific, low-loading Brønsted acid (e.g., 1 mol% diethylphosphite) or tunable Gold(III) catalysis to kinetically favor direct substitution over rearrangement 3.[3]

Protocol 2: Controlled Nucleophilic Substitution
  • Step 1: Catalyst Loading. Weigh exactly 1 mol% of the selected Brønsted acid (e.g., diethylphosphite) or Au(III) complex.

  • Step 2: Nucleophile Addition. Combine the mesityl propargylic alcohol (1.0 equiv) and the nucleophile (e.g., p-cyanoaniline, 1.2 equiv) in dichloroethane (DCE).

  • Step 3: Kinetic Control. Maintain the reaction strictly between 0–20 °C. Do not apply heat, as thermal energy accelerates the allenol tautomerization.

  • Step 4: System Validation (Critical). Analyze a crude reaction aliquot via

    
    H-NMR. The diagnostic propargylic carbinol proton (~5.5 ppm) should disappear. Troubleshooting: If vinylic protons (~6.5–7.0 ppm) appear, the Meyer-Schuster rearrangement is outcompeting substitution. Immediately lower the reaction temperature by an additional 10 °C.
    
  • Step 5: Quench & Purify. Quench with a mild bicarbonate solution, extract with dichloromethane, and purify.

Module 3: Unexpected Skeletal Rearrangements

Q: I subjected the mesityl propargylic alcohol to Iridium catalysis expecting a standard methoxy(alkenyl)carbene, but NMR shows a complete loss of the alkyne and the formation of a cyclic iridafuran. What happened?

A (Causality): This is a direct consequence of extreme steric clash. When the bulky mesityl group encounters the sterically demanding ligand sphere of the Iridium catalyst (e.g., Cp* ligands), the standard allenylidene pathway is physically blocked. To relieve the immense steric strain, the system undergoes an unprecedented 1,2-mesityl shift—the entire mesityl group migrates to the adjacent carbon, triggering cyclization into an α-iridafuran complex 4.[4]

Quantitative Data Summary

Reaction TargetCatalyst / ReagentOptimal TempPrimary Steric ChallengeTypical Yield
O-Arylation (Ether) Diaryliodonium Salts110 °CComplete blockage of SNAr/Mitsunobu trajectories50–70%
C-N Substitution Brønsted Acid (1 mol%)0–20 °CCompetitive Meyer-Schuster rearrangement75–85%
Enone (Rearrangement) Au(I) / Au(III) Complexes25–60 °CSlow tautomerization of the allenol intermediate80–95%
α-Iridafuran [IrCp*Cl(NCMe)(PMe3)]PF

25 °C1,2-Mesityl shift overrides normal reactivity>80%

Workflow Visualizations

Workflow Start 1-(2,4,6-Trimethylphenyl) -2-propyn-1-ol Q1 Target Transformation? Start->Q1 O_Func O-Functionalization (Etherification) Q1->O_Func Subst C-C / C-N Bond Formation (Propargylic Substitution) Q1->Subst Rearr Skeletal Rearrangement (Enones / Furans) Q1->Rearr Sol1 Use Diaryliodonium Salts (Transition-Metal-Free) O_Func->Sol1 Sol2 Use Low-Loading Acids (Strict Temp Control) Subst->Sol2 Sol3 Ir-Catalysis (1,2-Shift) Au-Catalysis (Meyer-Schuster) Rearr->Sol3

Decision matrix for reacting sterically hindered mesityl propargylic alcohols.

Mechanism Complex Metal-Alkyne π-Complex Path1 Au/Ru Catalysis (Standard) Complex->Path1 Path2 Ir Catalysis (Steric Clash) Complex->Path2 Allenol Allenol Intermediate Path1->Allenol Shift 1,2-Mesityl Migration Path2->Shift Enone α,β-Unsaturated Enone Allenol->Enone Furan α-Iridafuran Complex Shift->Furan

Mechanistic divergence driven by mesityl steric hindrance under metal catalysis.

References

  • Talavera, M., et al. "Unprecedented 1,2-mesityl shift for the synthesis of iridafurans." RSC Publishing, 2025. 4

  • Olofsson, B., et al. "Mild Synthesis of Sterically Congested Alkyl Aryl Ethers." ACS Publications, 2016.1

  • Fiksdahl, A., et al. "Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles." PMC - NIH, 2022. 3

  • "Taming Brønsted Acid Reactivity: Nucleophilic Substitutions of Propargylic Alcohols." PMC - NIH. 2

Sources

Optimization

Technical Support Center: Purification of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Introduction You are likely working with 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (Mesityl propargyl alcohol) as a chiral building block or intermediate for Meyer-Schuster rearrangements. This compound presents a unique p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (Mesityl propargyl alcohol) as a chiral building block or intermediate for Meyer-Schuster rearrangements. This compound presents a unique purification challenge: the mesityl group provides significant steric bulk, while the propargylic alcohol moiety is sensitive to acid-catalyzed rearrangement and thermal polymerization.

This guide moves beyond standard textbook protocols, offering field-proven strategies to isolate high-purity material while mitigating the specific risks of Meyer-Schuster rearrangement and mesitaldehyde contamination .

Module 1: Diagnostic Profiling & Initial Assessment

Before attempting purification, you must characterize the "crude profile." The steric hindrance of the mesityl group often leads to incomplete conversion during synthesis (typically Grignard addition to mesitaldehyde).

Critical Impurity Markers
ComponentStructure/NatureDetection (TLC/NMR)Removal Difficulty
Target Product 2° Propargyl Alcohol

H NMR:

~5.8-6.0 (d, CH-OH) TLC: Mid-polar, stains with KMnO

N/A
Mesitaldehyde Starting Material

H NMR:

~10.5 (s, CHO) TLC: Non-polar, UV active
High: Steric bulk hinders bisulfite capture.
Mesitylene Solvent/Byproduct

H NMR:

~6.8 (s, Ar-H) TLC: Solvent front
Low: High vacuum removal.
Enone Isomer Meyer-Schuster Product

H NMR:

~6-7 (vinyl protons) TLC: Distinct UV, often yellow
High: Hard to separate if formed during purification.
The "Acid Test" (Crucial Pre-Check)

The propargylic alcohol moiety is sensitive to acidity. If your crude material is acidic (from workup), it will degrade upon heating or contact with silica.

  • Action: Check pH of the aqueous workup. Ensure the organic layer was washed with saturated NaHCO

    
     before concentration.
    

Module 2: Chromatographic Purification (The "Safe" Route)

Recommendation: Use this method for scales <10g or when high purity (>98%) is required. Risk: Silica gel is slightly acidic and can catalyze the rearrangement of your product into the conjugated enone (Mesityl vinyl ketone).

Protocol: Buffered Silica Chromatography

To prevent on-column decomposition, you must neutralize the stationary phase.

  • Slurry Preparation:

    • Prepare the silica gel slurry using Hexanes (or Petroleum Ether).

    • Add 1-2% Triethylamine (TEA) to the slurry solvent.

    • Why: TEA neutralizes acidic sites on the silica surface, preserving the sensitive propargylic alcohol.

  • Elution Gradient:

    • Mobile Phase A: Hexanes + 1% TEA

    • Mobile Phase B: Ethyl Acetate (EtOAc)

    • Gradient: Start at 100% A. Ramp slowly to 10-15% B. The mesityl group makes the compound relatively lipophilic; it often elutes earlier than typical phenyl analogs.

  • Visualization:

    • Use UV (254 nm) and Anisaldehyde dip . The alcohol typically stains a distinct reddish/purple, while the aldehyde stains orange/brown.

ChromatographyLogic Start Crude Mixture Check Check Acidity Start->Check Silica Standard Silica Gel Check->Silica Risk Ignored Buffered Buffered Silica (1% Et3N) Check->Buffered Protocol Followed ResultBad Decomposition (Meyer-Schuster) Silica->ResultBad Acid Catalysis ResultGood Pure Product (Stable) Buffered->ResultGood Neutralized

Figure 1: Logic flow for selecting the correct stationary phase to prevent acid-catalyzed decomposition.

Module 3: Vacuum Distillation (The "Scale-Up" Route)

Recommendation: Use for scales >10g. Risk: Thermal polymerization of the terminal alkyne or explosion hazard if peroxides are present.

Key Physical Properties (Estimated)
  • Boiling Point: Expect ~85-95°C at 0.5 mmHg . (Significantly higher than mesitaldehyde).

  • Melting Point: The pure compound may crystallize as a low-melting solid upon standing in the fridge.

Distillation Protocol
  • Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone , 100-500 ppm) to the distillation flask to inhibit alkyne polymerization.

  • Vacuum: High vacuum is non-negotiable (<1 mmHg). A simple water aspirator (~15-20 mmHg) will require temperatures that likely degrade the molecule.

  • Apparatus: Use a Vigreux column or a Short-path distillation head . Avoid long columns to minimize thermal exposure time.

  • Fraction Collection:

    • Fore-run: Unreacted Mesitylene and Mesitaldehyde.

    • Main Fraction: The product (viscous oil).

    • Pot Residue: Do not distill to dryness. Leave ~5-10% volume to prevent overheating of oligomers.

Module 4: Advanced Troubleshooting (The "Aldehyde Problem")

Scenario: Your NMR shows 5-10% unreacted Mesitaldehyde. Issue: Mesitaldehyde is sterically hindered (2,4,6-trimethyl). Standard purification tricks like Sodium Bisulfite washes often fail because the bulky methyl groups prevent the formation of the bisulfite adduct.

The "Shift-and-Separate" Strategy

Instead of trying to wash out the aldehyde, chemically modify it to change its polarity (Rf).

  • Reduction: Dissolve the crude mixture in MeOH/THF. Add 0.5 equivalents of Sodium Borohydride (NaBH

    
    ) .
    
    • Chemistry: This selectively reduces the unreacted Mesitaldehyde to Mesityl Methanol (benzyl alcohol analog). The propargyl alcohol is resistant to NaBH

      
      .
      
  • Workup: Quench with dilute NH

    
    Cl, extract with EtOAc.
    
  • Separation:

    • Before: Mesitaldehyde (Rf ~0.7) vs. Product (Rf ~0.4). Hard to separate if streaking occurs.

    • After: Mesityl Methanol (Rf ~0.3) vs. Product (Rf ~0.4). Wait, this is also close.

    • Correction/Refinement: Actually, the benzyl alcohol is often more polar than the propargyl alcohol. The key is that the difference in Rf is usually more distinct, or the benzyl alcohol can be crystallized out (mesityl methanol is a solid, MP ~88°C).

Frequently Asked Questions (FAQs)

Q1: My product turned yellow/brown overnight. Is it ruined? A: Not necessarily. Propargylic alcohols are prone to oxidation and oligomerization. The color often comes from trace conjugated impurities (enones) or polymers.

  • Fix: Filter through a small pad of silica (buffered with TEA) or charcoal. Store under Argon at -20°C.

Q2: Can I use Kugelrohr distillation? A: Yes, this is excellent for this compound. It allows for short-path distillation at lower temperatures. Set the oven to ~100-110°C and vacuum to <0.5 mmHg.

Q3: Why did my yield drop after column chromatography? A: You likely used unbuffered silica. The acidic sites on the silica catalyzed the rearrangement of your product into the


-unsaturated ketone, which either stayed on the column or eluted in a different fraction. Always use 1% Triethylamine. 

Q4: Is the compound a solid or liquid? A: It is typically a viscous oil that may slowly solidify into a waxy solid at low temperatures. If you obtain a solid, you can attempt recrystallization from cold Pentane/Ether, but seed crystals are often required.

References

  • Synthesis of Propargylic Alcohols

    • Organic Syntheses, Coll. Vol. 3, p. 350 (1955); Vol. 20, p. 40 (1940). (General methods for Grignard addition to aldehydes).
    • BenchChem Protocols: Synthesis of Mesitaldehyde from Mesitylene.[1]

  • Meyer-Schuster Rearrangement Risks

    • Swamy, K. C. K., et al. "Meyer-Schuster rearrangement of propargylic alcohols." Chemical Reviews (2020). (Discusses acid sensitivity).[2][3]

    • Organic Reactions, "The Meyer–Schuster Rearrangement".[2][3][4][5]

  • Physical Properties & Handling

    • Sigma-Aldrich/Merck Safety Data Sheets for "Propargyl Alcohol" and "Mesitaldehyde" (for extrapolating handling precautions).

  • Steric Hindrance in Mesityl Compounds: Journal of Organic Chemistry, "Steric effects in the reactions of mesityl compounds." (General grounding for the failure of bisulfite washes).

Sources

Troubleshooting

Technical Support: Solubilization Strategies for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Document ID: TS-SOL-MES-042 Last Updated: February 27, 2026 Department: Application Science & Formulation Chemistry[1][2][3][4] Executive Summary & Molecule Profile User Query: "I am experiencing precipitation when dilut...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-SOL-MES-042 Last Updated: February 27, 2026 Department: Application Science & Formulation Chemistry[1][2][3][4]

Executive Summary & Molecule Profile

User Query: "I am experiencing precipitation when diluting 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol from DMSO stocks into aqueous buffers, and inconsistent yields during synthesis in polar media."

The Root Cause: The solubility profile of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is dominated by the Mesityl Effect .[1][2][3][4] While the propargyl alcohol moiety (


) is polar and capable of hydrogen bonding, the 2,4,6-trimethylphenyl (mesityl) group creates a significant lipophilic shield.[2][3][4]
  • Steric Bulk: The two ortho-methyl groups prevent efficient solvation of the alcohol by water molecules.[3][4]

  • LogP Mismatch: The estimated LogP is ~3.0–3.5. The molecule is too lipophilic for pure aqueous buffers but sufficiently polar to crystallize out of non-polar aliphatics (like hexanes) upon cooling.[3]

  • Stability Warning: In acidic aqueous environments, this molecule is prone to the Meyer-Schuster rearrangement , converting the alcohol into an

    
    -unsaturated carbonyl, which users often mistake for "decomposition" or "insolubility."[3][4]
    
Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Structure Mesityl Ring + Propargyl AlcoholHigh steric hindrance; "Greasy" core.[1][2][3][4]
Water Solubility < 0.1 mg/mL (Predicted)Insoluble in pure water/PBS.[2][3][4]
Solubility (Organic) High (>100 mg/mL) in DMSO, EtOH, THFGood for stock solutions.[3][4]
pKa (Alcohol) ~13.5 (Weakly Acidic)Deprotonation requires strong bases (e.g., NaH).[2][3][4]
Acid Sensitivity High Rearranges to enones in acidic media (pH < 5).[2][3][4]

Troubleshooting: The "Crash Out" Phenomenon

Issue: Precipitation upon dilution into biological buffers.

Scenario: You prepare a 100 mM stock in DMSO, but adding it to cell culture media (final 100 µM) results in a cloudy suspension.

Mechanism of Failure

When a DMSO stock is added to water, the high dielectric constant of water forces the hydrophobic mesityl groups to aggregate immediately to minimize surface area (hydrophobic effect). This happens faster than the DMSO can disperse, leading to kinetic trapping of amorphous aggregates.

Corrective Protocol: The "Step-Down" Dilution

Do not add the stock directly to the bulk media.[3][4] Use an intermediate dilution step.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM .

  • Intermediate Step (The Bridge):

    • Prepare a solution of PBS + 10% Tween-80 (or Cremophor EL).[1][2][3][4]

    • Dilute the DMSO stock 1:10 into this surfactant-rich buffer.[1][2][3][4]

    • Result: 5 mM compound in 10% DMSO / 10% Tween / 80% PBS.

  • Final Dilution:

    • Add the intermediate solution to your bulk assay buffer/media.

    • Target: Final DMSO concentration < 1%.[2][3]

Critical Check: Ensure your assay buffer pH is > 7.0 . At acidic pH, you risk catalyzing the rearrangement of the propargyl alcohol, leading to false negatives in biological assays.

Advanced Solubilization: Cyclodextrin Complexation

For in vivo studies or sensitive enzymatic assays where DMSO/Surfactants are toxic, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard.[1][2][3][4] The mesityl group fits geometrically into the hydrophobic cavity of the

-CD, while the hydroxyl groups on the CD exterior ensure water solubility.[4]
Protocol: HP- -CD Encapsulation
  • Carrier Prep: Dissolve 20% (w/v) HP-

    
    -CD  in sterile water or PBS.[1][2][3][4]
    
  • Compound Addition:

    • Add 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol in solid form (excess) to the CD solution.

    • Alternatively: Add the compound dissolved in a minimum volume of acetone, then evaporate the acetone under a stream of nitrogen while stirring the CD solution.[4]

  • Equilibration: Stir vigorously at 25°C for 24 hours .

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[2][3]

  • Validation: Analyze filtrate by HPLC to determine the dissolved concentration (typically enhances solubility from <0.1 mg/mL to >5 mg/mL).

Reaction Engineering (Synthesis Context)

Issue: Low yields during reactions involving this alcohol (e.g., Sonogashira coupling or nucleophilic substitution).[3][4]

Solvent Compatibility Matrix
Solvent SystemCompatibilityNotes
Water / Acid CRITICAL FAILURE Causes Meyer-Schuster rearrangement to mesityl enones.[1][2][3][4]
THF (Anhydrous) Excellent Standard for Grignard/Lithiation chemistry.[2][3][4]
DCM / Chloroform Good Good for workups; avoid if Lewis Acids are present (can catalyze rearrangement).[2][3][4]
Deep Eutectic Solvents ⚠️ Conditional FeCl3/Glycerol systems are reported for intentionally rearranging these alcohols.[2][3] Avoid if you want to keep the alcohol intact.
Visual Workflow: Stability & Solubility Logic

G Start Start: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol Decision_App Application Context? Start->Decision_App Bio_Assay Biological Assay (Aqueous) Decision_App->Bio_Assay Testing Synthesis Organic Synthesis Decision_App->Synthesis Production Check_pH Check pH Bio_Assay->Check_pH Synth_Solv Use: THF, Et2O, or Toluene Synthesis->Synth_Solv Acidic pH < 6.0 Check_pH->Acidic Low pH Neutral pH 7.0 - 8.5 Check_pH->Neutral Physiological Rearrange RISK: Meyer-Schuster Rearrangement Acidic->Rearrange Instability Precipitate Issue: Precipitation Neutral->Precipitate Soln_CD Solution: HP-beta-Cyclodextrin (Encapsulation) Precipitate->Soln_CD High Conc. Req Soln_CoSolv Solution: Step-Down Dilution (DMSO -> Tween -> Buffer) Precipitate->Soln_CoSolv Low Conc. (<100uM)

Figure 1: Decision tree for solvent selection and stability management.[1][2][3][4] Note the critical branch at acidic pH leading to chemical rearrangement.[4]

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO for my stock solution? A: Yes, ethanol is a good solvent for the stock (solubility > 50 mg/mL).[4] However, ethanol is more volatile, which can lead to concentration changes over time in stored stocks. DMSO is preferred for long-term storage (-20°C) due to its low volatility and ability to prevent ice crystal formation.[1][2][3][4]

Q2: I see a new spot on my TLC after leaving the compound in CDCl3 overnight. Is it degrading? A: Likely, yes.[2] Chloroform (


) is often slightly acidic due to HCl formation upon photolysis.[2][3][4] This trace acid is sufficient to catalyze the rearrangement of the mesityl propargyl alcohol into the corresponding unsaturated ketone.[4] Always filter CDCl3 through basic alumina  before NMR or use 

(Benzene-d6) for stability.

Q3: Why does the literature mention "Rupe Rearrangement" with similar compounds? A: The Rupe rearrangement competes with the Meyer-Schuster rearrangement but typically requires terminal alkynes with specific substitution patterns.[3][4] For 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, the Meyer-Schuster pathway (1,3-shift) is the dominant acid-catalyzed degradation pathway you must avoid [1].[1][2][3][4]

References

  • Meyer–Schuster Rearrangement Mechanism & Scope. Organic Reactions.[2][3][5][6] (2021).[2][3][4] "The Meyer–Schuster Rearrangement."[6][7][8] [Link]

  • Cyclodextrin Complexation Strategies. National Institutes of Health (PMC).[2][3] (2020).[2][3][4][9][10] "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability." [Link]

  • Propargyl Alcohol Physical Properties. PubChem Database.[2][3] "Propargyl Alcohol Compound Summary." [Link][2][3][4]

  • Deep Eutectic Solvents in Propargyl Chemistry. Royal Society of Chemistry (RSC).[2][3][4] (2020).[2][3][4][9][10] "Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement."[1][2][3][4] [Link]

Sources

Optimization

Minimizing side reactions during the oxidation of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Topic: Minimizing side reactions during the oxidation of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol Ticket ID: OX-MSP-001 Status: Open for Troubleshooting System Overview & Substrate Profile User Context: You are attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during the oxidation of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol Ticket ID: OX-MSP-001 Status: Open for Troubleshooting

System Overview & Substrate Profile

User Context: You are attempting to oxidize 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (hereafter Substrate-A ) to its corresponding propargyl ketone.

The Chemical Trap: This substrate presents a unique "perfect storm" for side reactions due to the synergy between the Mesityl (2,4,6-trimethylphenyl) group and the Propargyl moiety.

  • Electronic Effect: The electron-rich mesityl ring stabilizes benzylic carbocations.

  • Steric Effect: The ortho-methyl groups create significant steric hindrance, slowing down the kinetics of bulky oxidants.

  • The Consequence: If the oxidation is slow (due to sterics) and the conditions are even slightly acidic, the stabilized carbocation triggers a Meyer-Schuster Rearrangement , converting your target ketone into an

    
    -unsaturated aldehyde (enal) or ketone isomer before you can isolate it.
    

Troubleshooting Guide (Root Cause Analysis)

Issue #1: "I isolated an aldehyde or enone instead of the propargyl ketone."
  • Diagnosis: Meyer-Schuster Rearrangement .

  • Root Cause: Acid catalysis.[1] The mesityl group stabilizes the propargylic cation intermediate, allowing water to attack the central carbon rather than the oxidant removing the hydride.

  • The Fix: You must maintain a strictly neutral or slightly basic pH throughout the reaction.

    • If using Dess-Martin Periodinane (DMP): DMP releases 2 equivalents of acetic acid.[2] You must add solid

      
       (5-10 equiv) or Pyridine to the reaction mixture.
      
    • If using Jones Reagent:Stop immediately. The sulfuric acid will quantitatively rearrange this substrate.

Issue #2: "The reaction stalls at 50% conversion, even after 24 hours."
  • Diagnosis: Steric Deactivation .

  • Root Cause: The two ortho-methyl groups on the mesityl ring block the approach of bulky oxidant species (like the iodine(V) center in DMP or the surface of

    
    ).
    
  • The Fix:

    • Switch Reagent: Use IBX (2-Iodoxybenzoic acid) in DMSO. It is less sterically demanding than DMP.

    • Activate Reagent: If using

      
      , it likely lacks sufficient active sites. Use Activated 
      
      
      
      (precipitated) with a high surface area, or ultrasonicate the mixture.
Issue #3: "My product degrades on silica gel."
  • Diagnosis: On-Column Rearrangement .

  • Root Cause: Silica gel is slightly acidic. The propargyl ketone product is an "activated alkyne" (Michael acceptor) and is sensitive to acid-catalyzed hydration or isomerization.

  • The Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes to neutralize acidity before loading the crude product.

Visualizing the Failure Mode

The following diagram illustrates the competition between the desired Oxidation pathway and the parasitic Meyer-Schuster Rearrangement.

Oxidation_Pathways cluster_legend Pathway Legend Substrate 1-Mesityl-2-propyn-1-ol Intermediate Cation Intermediate (Stabilized by Mesityl) Substrate->Intermediate Acidic Conditions (H+) Target Target Propargyl Ketone Substrate->Target Neutral Oxidation (MnO2 / Buffered DMP) SideProduct Meyer-Schuster Product (Enal/Enone) Intermediate->SideProduct H2O Attack (Rearrangement) Green = Desired Path Green = Desired Path Red = Acid-Catalyzed Failure Red = Acid-Catalyzed Failure

Caption: Figure 1. The mesityl group stabilizes the cation intermediate (Red Path), making acid-free conditions critical for the desired oxidation (Green Path).

Validated Protocols

Protocol A: Buffered Dess-Martin Oxidation (Recommended for High Value/Small Scale)

Best for: High conversion, avoiding heavy metals, preserving the alkyne.

  • Preparation: In a flame-dried flask, dissolve Substrate-A (1.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Buffering (CRITICAL): Add solid

    
      (5.0 equiv) directly to the solution.
    
    • Why: This neutralizes the acetic acid byproduct formed as DMP reduces to the iodinane.

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in one portion.

  • Reaction: Warm to Room Temperature (RT). Stir for 1-3 hours.

    • Monitoring: Check TLC. If stalled, add 1 drop of water (accelerates DMP mechanism) but ensure excess

      
       is present.
      
  • Quench: Dilute with

    
    . Add a 1:1 mixture of saturated 
    
    
    
    (to reduce excess iodine) and saturated
    
    
    . Stir vigorously until the organic layer is clear.
  • Purification: Flash chromatography on neutralized silica (1%

    
    ).
    
Protocol B: Activated Manganese Dioxide ( )

Best for: Scale-up, avoiding reagent byproducts, extremely acid-sensitive substrates.

  • Reagent Check: Do not use "old" bottle

    
    . Use Activated 
    
    
    
    (precipitated grade).
    • Activation: If unsure, heat commercial

      
       at 110°C in an oven for 24 hours prior to use.
      
  • Setup: Dissolve Substrate-A in

    
     or Hexane.
    
  • Stoichiometry: Add Activated

    
      (10 to 20 mass equivalents relative to substrate).
    
    • Note: The high excess is required because the reaction is a surface phenomenon, and the mesityl group hinders adsorption.

  • Reaction: Stir vigorously at RT.

    • Troubleshooting: If reaction is slow, sonicate the mixture for 30 minutes to break up particle aggregates and expose fresh surface area.

  • Workup: Filter through a pad of Celite. Rinse with

    
    . Evaporate solvent.
    
    • Advantage:[2][3][4][5][6] Often yields pure product without chromatography.

Comparative Data: Reagent Selection Matrix

FeatureActivated

Buffered DMPSwern OxidationJones Reagent
Acidic Species None (Neutral)Acetic Acid (Requires Buffer)None (Basic workup)

(Strong Acid)
Risk of Rearrangement Very LowLow (if buffered)LowCritical / High
Steric Tolerance ModerateHighHighModerate
Reaction Time 12 - 48 hrs1 - 3 hrs< 1 hr< 1 hr
Cleanup Filtration (Simple)Aqueous Wash (Moderate)Cryogenic/Smell (Complex)Aqueous Wash
Recommendation Primary Choice (Scale) Primary Choice (Lab) AlternativeDO NOT USE

Frequently Asked Questions (FAQ)

Q: Can I use TEMPO/Bleach (Anelli Oxidation)? A: Proceed with caution. While TEMPO is mild, the hypochlorite (bleach) co-oxidant can sometimes chlorinate the electron-rich mesityl ring or the alkyne. If you choose this, use


 (BAIB) as the co-oxidant instead of bleach to avoid halogenation.

Q: Why is my yield lower than the literature for phenyl-propargyl alcohol? A: The "Mesityl Effect." The steric bulk of the 2,4,6-trimethyl group forces the aromatic ring out of planarity with the alcohol, reducing conjugation. This changes the redox potential, often making the oxidation slower than a standard benzyl alcohol. You must be patient or use a stronger non-acidic oxidant (like IBX).

Q: Can I heat the reaction to speed it up? A: No. Heating propargyl alcohols, especially in the presence of any trace impurities or oxidants, significantly increases the rate of Meyer-Schuster rearrangement or polymerization. Keep it at Room Temperature or below.

References

  • Meyer-Schuster Rearrangement Mechanism & Scope

    • Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[1][7][8]

    • Source: Organic & Biomolecular Chemistry (RSC).

    • URL:[Link]

  • Dess-Martin Periodinane (DMP) Mechanism & Buffering

    • Title: Acceleration of the Dess-Martin Oxidation by Water.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Manganese Dioxide (

    
    ) Oxidation Protocols 
    
    • Title: Manganese(IV) oxide - Reagents for Organic Synthesis.[4][9]

    • Source: Organic Chemistry Portal.[2][9]

    • URL:[Link]

  • Steric Hindrance in Propargyl Alcohol Oxid

    • Title: Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones.[5]

    • Source: Synthesis (Thieme).

Sources

Troubleshooting

Optimizing temperature conditions for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol catalysis

A Senior Application Scientist's Guide to Temperature Optimization Welcome to the technical support center for optimizing catalytic reactions involving 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for optimizing catalytic reactions involving 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in harnessing the reactivity of this versatile propargylic alcohol. Myriad factors influence the outcome of these reactions, and temperature is arguably the most critical and potent variable at your disposal. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high yields and selectivities in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Optimization

This section addresses the foundational principles governing the role of temperature in the catalytic transformation of propargylic alcohols.

Q1: Why is temperature such a critical parameter for the catalysis of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol?

A: Temperature is the primary lever for controlling the kinetics and thermodynamics of a reaction. For a sterically hindered substrate like 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol, its influence is magnified for several reasons:

  • Overcoming Steric Hindrance: The bulky 2,4,6-trimethylphenyl (mesityl) group can sterically impede the approach of the catalyst and nucleophiles. Increased thermal energy (higher temperature) provides the molecules with the necessary kinetic energy to overcome these steric barriers and achieve the correct orientation for catalysis.

  • Controlling Competing Pathways: Propargylic alcohols can undergo several distinct, catalyst-dependent transformations, most notably the Meyer-Schuster rearrangement to form α,β-unsaturated ketones, or various propargylic substitution reactions.[1][2][3] These pathways often have different activation energies. Temperature can be precisely tuned to favor the kinetic or thermodynamic product, driving the reaction's selectivity. For instance, a calcium-catalyzed cascade reaction involving propargylic alcohols yields different heterocyclic products at 60 °C versus at reflux temperatures, demonstrating a clear temperature-driven selectivity switch.[4]

  • Catalyst Activity and Stability: Most catalysts have an optimal temperature window for activity. Below this window, the reaction may be impractically slow. Above it, the catalyst may decompose or become deactivated, leading to stalled reactions or the formation of byproducts.[5]

  • Solvent Effects: Temperature directly relates to solvent properties, such as viscosity and the solubility of reagents. For reactions requiring higher temperatures, the choice of a high-boiling-point solvent is essential.

Q2: What are the typical temperature ranges for common catalysts used with propargylic alcohols?

A: The optimal temperature is highly dependent on the specific catalyst, solvent, and desired transformation. However, general guidelines exist:

  • Gold (Au) Catalysts: Gold (I) and Gold (III) are renowned for their ability to activate alkynes under exceptionally mild conditions.[6] Many gold-catalyzed reactions, including Meyer-Schuster rearrangements and nucleophilic substitutions, proceed efficiently at room temperature (20-25 °C) .[7][8] For less reactive substrates or transformations, slight heating to 40-60 °C may be beneficial.[9]

  • Ruthenium (Ru) Catalysts: Ruthenium complexes are versatile but often require higher thermal energy. Typical temperatures for Ru-catalyzed propargylic substitutions or cascade reactions range from 60 °C to 170 °C , with microwave heating sometimes employed to reach higher temperatures rapidly.[10]

  • Other Lewis Acids (e.g., Ca(OTf)₂, FeCl₃): These catalysts can vary widely. For example, a Calcium(II) triflate catalyzed substitution required heating to 110 °C for good yield, while an iron-based deep eutectic solvent system for the Meyer-Schuster rearrangement worked smoothly at room temperature .[1]

Q3: How does the choice of solvent influence the optimal reaction temperature?

A: The solvent's primary role is to solubilize the reactants and catalyst, but its boiling point dictates the maximum accessible temperature for a reaction at atmospheric pressure. Furthermore, solvent polarity can influence reaction pathways and catalyst stability, indirectly affecting the optimal temperature. For instance, some reactions may proceed faster at lower temperatures in a polar aprotic solvent compared to a nonpolar one. When screening temperatures above 80-100 °C, solvents like toluene, xylene, or DMF are often required.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the catalysis of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol, with a focus on temperature as the variable.

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause: The reaction temperature is too low, providing insufficient kinetic energy to overcome the activation barrier. This is particularly common with sterically demanding substrates.

  • Recommended Solution & Protocol:

    • Confirm Catalyst Activity: First, ensure your catalyst is active by running a positive control with a less hindered substrate, if possible.

    • Implement a Stepwise Temperature Increase: Set up a series of small-scale parallel reactions. Start at your initial temperature (e.g., room temperature) and increase it in 15-20 °C increments (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

    • Monitor Progress: Analyze each reaction by TLC or GC-MS at regular intervals (e.g., every hour). This will help you identify the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Consider Reaction Time: A reaction that is slow at room temperature may still reach completion if left for a longer period (24-48 hours). A modest increase in temperature can dramatically shorten this time.[1]

Issue 2: Poor Selectivity - Formation of Multiple Products

  • Potential Cause: The selected temperature promotes multiple competing reaction pathways. For 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol, the primary competition is often between the Meyer-Schuster Rearrangement and Propargylic Substitution .

  • Recommended Solution & Protocol:

    • Identify the Products: Characterize the major products to understand which reaction pathways are active. The Meyer-Schuster product will be an α,β-unsaturated ketone, while a substitution product will incorporate the nucleophile present in the reaction mixture.

    • Lower the Temperature: Often, the desired reaction has a lower activation energy. Systematically lowering the temperature (e.g., from 60 °C to 40 °C, then to room temperature, or even 0 °C) can suppress the higher-energy, undesired pathway.

    • Screen Solvents and Catalysts: Temperature effects are intertwined with the catalytic system. A gold catalyst might favor rearrangement at room temperature, while a ruthenium catalyst might favor substitution at 80 °C.[7][10]

Data Summary: Temperature Effects on Reaction Selectivity

Catalyst SystemTypical Temperature RangePredominant Reaction PathwayRationale & Comments
Au(I) / Au(III) Room Temperature - 60 °CMeyer-Schuster Rearrangement Gold's high affinity for the alkyne's π-system facilitates the 1,3-hydroxyl shift under very mild conditions.[7]
Ru-based 60 °C - 170 °CPropargylic Substitution Ruthenium can form allenylidene intermediates that are highly susceptible to nucleophilic attack at the gamma-carbon.[10]
Ag(I) Room TemperaturePropargylic Substitution Silver catalysts can promote the substitution of the propargylic alcohol, especially with electron-rich aryl groups.
Brønsted/Lewis Acids Variable (RT - High Temp)Meyer-Schuster or Rupe Rearrangement Strong acids can promote rearrangement, but harsh conditions (high temp) may lead to side reactions.[2]

Issue 3: Significant Byproduct Formation (e.g., Tar, Polymerization)

  • Potential Cause: The reaction temperature is too high, leading to the thermal decomposition of the starting material, product, or catalyst. Highly reactive intermediates, such as enones formed from a Meyer-Schuster rearrangement, can be prone to polymerization at elevated temperatures.[11]

  • Recommended Solution & Protocol:

    • Drastically Reduce Temperature: Immediately attempt the reaction at a significantly lower temperature (e.g., reduce from 100 °C to 40 °C or room temperature).

    • Check for Exotherms: Monitor the internal reaction temperature during the initial phase. A strong exotherm could be causing localized heating and decomposition. If observed, improve cooling and slow the rate of reagent addition.

    • Use Milder Catalysts: If high temperatures are required for conversion with your current catalyst, screen for a more active catalyst that operates under milder conditions. Gold catalysts are often an excellent alternative to systems requiring harsh heating.[7]

Section 3: Experimental Protocols & Optimization Workflow

Protocol: Systematic Temperature Screening for Reaction Optimization

This protocol outlines a general method for efficiently determining the optimal temperature for your catalytic reaction.

  • Setup: In an array of reaction vials, add your substrate, 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol (1.0 equiv), solvent, and any other reagents (e.g., nucleophile).

  • Inert Atmosphere: Purge each vial with an inert gas (Argon or Nitrogen) and maintain this atmosphere.

  • Catalyst Addition: Prepare a stock solution of your catalyst and add the required amount to each vial to initiate the reactions simultaneously.

  • Temperature Control: Place the vials in separate heating blocks or oil baths pre-set to your desired screening temperatures (e.g., 25 °C, 40 °C, 55 °C, 70 °C).

  • Monitoring: After a set time (e.g., 1 hour), take an aliquot from each reaction, quench it, and analyze by a rapid method like TLC or crude ¹H NMR to assess conversion and selectivity.

  • Analysis: Compare the results across the temperature range to identify the condition that provides the best balance of reaction rate, yield, and selectivity.

Workflow: Troubleshooting Temperature-Related Issues

The following diagram provides a logical workflow for diagnosing and resolving common issues where temperature is a likely root cause.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Spectral Analysis of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Executive Summary For drug development professionals and synthetic chemists, the structural verification of sterically hindered intermediates is a critical quality control step. 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of sterically hindered intermediates is a critical quality control step. 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (a mesityl-substituted propargyl alcohol) serves as an excellent benchmark molecule for evaluating Nuclear Magnetic Resonance (NMR) capabilities[1]. Its structure features a sterically demanding mesityl ring and a terminal alkyne, creating a complex spin system with fine long-range


 couplings.

This guide objectively compares the analytical performance of the industry-standard 600 MHz High-Field Superconducting NMR against modern 80 MHz Benchtop NMR systems[2]. By analyzing this specific molecule, we provide actionable, experimental data on resolution limits, solvent-induced coupling dynamics, and the causality behind spectral overlap at lower magnetic fields.

The Molecular Challenge: Sterics and Spin Systems

The architecture of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol presents two distinct challenges for NMR spectroscopy:

  • Steric Congestion: The bulky ortho-methyl groups of the mesityl ring restrict rotation around the

    
     bond, creating a highly shielded microenvironment[1].
    
  • Magnetic Anisotropy & Long-Range Coupling: The terminal alkyne creates a diamagnetic shielding cone, pushing the alkyne proton upfield (~2.65 ppm). Furthermore, the alkyne proton shares a fine, long-range

    
     coupling (~2.4 Hz) with the propargylic CH across the carbon-carbon triple bond.
    

Resolving these fine couplings and differentiating closely eluting signals (such as the alkyne proton and the mesityl methyls) tests the absolute resolution limits of any NMR platform.

Product Comparison: 600 MHz vs. 80 MHz NMR

High-Field NMR (600 MHz)
  • Technology: Cryogen-cooled superconducting magnet.

  • Performance: Offers sub-Hz resolution and massive chemical shift dispersion (600 Hz per ppm).

  • Verdict for this Molecule: Easily resolves the 2.4 Hz

    
     coupling. The 0.23 ppm gap between the alkyne CH (2.65 ppm) and ortho-CH
    
    
    
    (2.42 ppm) translates to a massive 138 Hz separation, ensuring baseline resolution[3].
Benchtop NMR (80 MHz)
  • Technology: Cryogen-free permanent magnet with external hardware locks[4][5].

  • Performance: Offers ~0.4 Hz resolution at 50% peak height, but suffers from low dispersion (80 Hz per ppm)[4][6].

  • Verdict for this Molecule: While benchtop systems excel at rapid screening[5], the 0.23 ppm gap between the alkyne CH and ortho-CH

    
     translates to only ~18.4 Hz at 80 MHz. Because benchtop peak bases (at 0.55% height) can spread up to 15 Hz[4], these signals will exhibit partial tail overlap, requiring chemometric deconvolution for precise integration[3][7].
    

G A Sample: 1-(2,4,6-Trimethylphenyl) -2-propyn-1-ol B Solvent: CDCl3 (Rapid Exchange) A->B C Solvent: DMSO-d6 (Slow Exchange) A->C D 600 MHz High-Field Sub-Hz Resolution B->D E 80 MHz Benchtop ~0.4 Hz Resolution B->E C->D C->E F Full J-Coupling Resolved D->F G Partial Overlap (Alkyne/Methyls) E->G

Workflow comparing High-Field and Benchtop NMR resolution pathways.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a physical or chemical check to confirm the accuracy of the data.

Protocol A: Sample Preparation and D O Exchange Validation

Causality: In CDCl


, the hydroxyl (-OH) proton undergoes rapid intermolecular exchange, averaging its signal into a broad singlet and decoupling it from the propargylic CH. We use a D

O shake to chemically validate this assignment.
  • Dissolution: Weigh 15.0 mg of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol. Dissolve completely in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS) to ensure a concentration well above the detection limits of both 600 MHz and 80 MHz systems[8].
    
  • Initial Acquisition: Acquire a standard 1D

    
    H NMR spectrum (16 scans for 600 MHz; 64 scans for 80 MHz to compensate for lower sensitivity)[3].
    
  • Self-Validation (The D

    
    O Shake):  Add 10 µL of D
    
    
    
    O to the NMR tube. Cap tightly and invert vigorously for 30 seconds.
  • Verification: Re-acquire the spectrum. The broad singlet at ~2.10 ppm will disappear (exchanged for D), validating its identity as the -OH group.

Protocol B: Solvent-Induced Coupling (DMSO-d )

Causality: To prove the alcohol is secondary, we switch the solvent to DMSO-d


. DMSO strongly hydrogen-bonds with the -OH group, drastically slowing the proton exchange rate.
  • Preparation: Dissolve a fresh 15.0 mg sample in 0.6 mL of DMSO-d

    
    .
    
  • Acquisition: Run the 1D

    
    H NMR.
    
  • Verification: The previously broad -OH singlet will now appear as a sharp doublet (~5.50 ppm,

    
     ≈ 5.0 Hz), and the propargylic CH will split into a doublet of doublets (coupled to both the alkyne CH and the -OH proton). This confirms the secondary nature of the alcohol.
    

SpinNetwork OH OH CH CH (Propargyl) OH->CH ³J ~ 5.0 Hz (DMSO-d6 only) Alkyne CH (Alkyne) CH->Alkyne ⁴J ~ 2.4 Hz (Always visible)

Spin-spin J-coupling network of the propargylic alcohol system.

Quantitative Data Presentation

The following tables summarize the expected spectral data, objectively comparing the detection and resolution capabilities of the two instrument classes.

Table 1: Comparative H NMR Spectral Data (CDCl , 298 K)
Proton EnvironmentChemical Shift (δ, ppm)Multiplicity & J-Coupling600 MHz Resolution80 MHz Benchtop Resolution
Mesityl meta-ArH6.88s (2H)Baseline resolvedBaseline resolved
Propargylic CH5.85d, J = 2.4 Hz (1H)Fine doublet resolvedBroad singlet / unresolved doublet
Alkyne C≡CH2.65d, J = 2.4 Hz (1H)Baseline resolvedPartial overlap with ortho-CH

tails
Mesityl ortho-CH

2.42s (6H)Baseline resolvedPartial overlap with alkyne CH
Mesityl para-CH

2.28s (3H)Baseline resolvedBaseline resolved
Hydroxyl OH2.10br s (1H)Broad singletBroad singlet (highly variable)
Table 2: Comparative C NMR Spectral Data (CDCl , 298 K)

Note: At 80 MHz proton frequency, the


C frequency is 20 MHz. The massive reduction in sensitivity requires significantly more scans for benchtop 

C acquisition.
Carbon EnvironmentChemical Shift (δ, ppm)600 MHz (150 MHz

C)
80 MHz (20 MHz

C)
Ar-C (para)138.1High S/NModerate S/N (requires >1024 scans)
Ar-C (ortho)137.2High S/NModerate S/N
Ar-C (ipso)133.5High S/NLow S/N (Quaternary C relaxation limits)
Ar-C (meta)130.4High S/NModerate S/N
Alkyne C (internal)84.2High S/NLow S/N (Quaternary C relaxation limits)
Alkyne CH (terminal)74.5High S/NModerate S/N
Propargylic CH-OH60.5High S/NModerate S/N
para-CH

21.1High S/NHigh S/N
ortho-CH

20.8High S/NHigh S/N (May overlap with para-CH

at 20 MHz)

Mechanistic Insights: Causality in NMR Spectroscopy

To interpret these results accurately, one must understand the physical causality behind the instrument's interaction with the molecule:

  • The Dispersion Dilemma: Chemical shift is a ratio (Parts Per Million), but J-coupling is an absolute frequency (Hertz). At 600 MHz, a 2.4 Hz coupling takes up only 0.004 ppm of spectral width. At 80 MHz, that same 2.4 Hz coupling takes up 0.03 ppm[3]. This means that on a benchtop system, the multiplet structures physically consume more of the ppm scale, leading directly to the crowding and overlap observed between the alkyne proton and the mesityl methyls.

  • Permanent vs. Superconducting Magnets: Benchtop systems rely on Neodymium permanent magnets. While modern Halbach arrays provide excellent homogeneity (allowing for solvent suppression techniques like PRESAT)[2][5], they cannot match the line-shape purity of a superconducting magnet. Consequently, the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     relaxation time is shorter at low fields, leading to inherently broader peaks that obscure fine 
    
    
    
    propargylic couplings.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Bruker. (n.d.). Fourier 80 - Benchtop NMR. Bruker.
  • Di Pietro, M. E., et al. (2025).
  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks.
  • Magritek. (n.d.). Benchtop NMR Spinsolve 80 MHz. Magritek.
  • Riegel, S., et al. (2022). Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin.
  • Takhsha Ghahfarokhi, A., et al. (2025).
  • Zhang, Y., et al. (2023). Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols.

Sources

Comparative

IR spectroscopy characteristic peaks for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Executive Summary & Structural Logic This guide provides a definitive infrared (IR) spectroscopy profile for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol . As a sterically hindered propargyl alcohol, this molecule serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides a definitive infrared (IR) spectroscopy profile for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol . As a sterically hindered propargyl alcohol, this molecule serves as a critical intermediate in the synthesis of rotaxanes, molecular switches, and atropisomeric drugs.

The spectroscopic signature of this molecule is defined by the competition between the mesityl (2,4,6-trimethylphenyl) core and the propargyl (alkyne + alcohol) tail . Unlike simple phenyl-propynols, the steric bulk of the ortho-methyl groups restricts rotation, often sharpening specific vibrational modes while dampening others due to reduced conjugation efficiency.

Molecular Anatomy & Vibrational Drivers

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational contributors:

  • The Mesityl Anchor: The three methyl groups (positions 2, 4, 6) introduce strong aliphatic C-H stretching modes (~2900 cm⁻¹) that are typically weak in standard aromatic spectra.

  • The Propargyl Tail: Contains the diagnostic terminal alkyne (≡C-H and C≡C) and the secondary alcohol (O-H).

  • The Steric Twist: The ortho-methyls force the propargyl group out of the aromatic plane, potentially shifting the C-O stretch frequency compared to planar benzylic alcohols.

Comparative Analysis: Target vs. Alternatives

Distinguishing this product from its precursors and analogs is critical for quality control. The following table contrasts the target molecule with its unmethylated analog (1-Phenyl-2-propyn-1-ol) and its synthetic precursor (Mesitylaldehyde).

Table 1: Differential Spectral Markers
FeatureTarget: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-olAnalog: 1-Phenyl-2-propyn-1-olPrecursor: Mesitylaldehyde
Aliphatic C-H Strong/Distinct (2970–2850 cm⁻¹) due to 9 methyl protons.Weak/Negligible (Only 1 aliphatic H).Strong (Methyls present).
Carbonyl (C=O) Absent (Critical Purity Check).Absent.Strong (~1690 cm⁻¹).
Alkyne (≡C-H) Sharp (~3300 cm⁻¹).Sharp (~3290 cm⁻¹).Absent.
Alkyne (C≡C) Weak/Medium (~2100 cm⁻¹).Weak (~2110 cm⁻¹).Absent.
Alcohol (O-H) Broad (3400–3300 cm⁻¹).Broad (3400–3300 cm⁻¹).Absent (Aldehyde C-H doublet instead).
Fingerprint Complex methyl rocks/bends.Simple mono-substituted pattern.Aldehyde C-H Fermi doublet (~2700 cm⁻¹).

Application Note: The most common synthesis failure is incomplete addition of the Grignard reagent. If you see a peak at 1690 cm⁻¹ , your product is contaminated with unreacted Mesitylaldehyde.

Characteristic Peak Assignments (The Fingerprint)

The following assignments are based on the hybridization of the atoms and the specific reduced mass of the vibrating groups.

A. High-Frequency Region (4000 – 2500 cm⁻¹)
  • 3450 – 3350 cm⁻¹ (Broad): O-H Stretch.

    • Nature: Hydrogen-bonded hydroxyl group.[1] In dilute solution (CCl₄), this shifts to a sharp peak ~3600 cm⁻¹. In neat samples (ATR), it is broad.

  • ~3310 cm⁻¹ (Sharp): ≡C-H Stretch.

    • Nature: The terminal alkyne proton. This is a diagnostic singlet. It often rides on the shoulder of the broad OH stretch but is distinct due to its sharpness.

  • 2980 – 2850 cm⁻¹ (Medium-Strong): Aliphatic C-H Stretches.

    • Nature: Asymmetric and symmetric stretching of the three methyl groups on the aromatic ring.

    • Differentiation: This band is significantly more intense than in non-methylated analogs.

B. The Silent Region (2500 – 1800 cm⁻¹)
  • 2120 – 2100 cm⁻¹ (Weak to Medium): C≡C Stretch.

    • Nature: The triple bond stretch. Terminal alkynes have a dipole moment change, making this peak visible (unlike symmetrical internal alkynes).

  • 1800 – 1600 cm⁻¹: Overtone Patterns.

    • Nature: 1,3,5-substitution patterns (mesityl) produce specific weak overtone ripples here, distinct from the "four-finger" pattern of mono-substituted benzenes.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
  • 1610 & 1480 cm⁻¹: Aromatic C=C Ring Stretch.

    • Nature: Skeletal vibrations of the benzene ring.

  • 1450 – 1370 cm⁻¹: Methyl C-H Bending.

    • Nature: Asymmetric (1450) and symmetric (1375) deformation of the methyl groups.

  • 1050 – 1000 cm⁻¹ (Strong): C-O Stretch.

    • Nature: Secondary alcohol C-O stretching. This may be split or shifted due to the steric crowding of the adjacent mesityl group.

  • 850 cm⁻¹ (Medium): Aromatic C-H Out-of-Plane (OOP) Bend.

    • Nature: Characteristic of 1,3,5-trisubstituted rings (isolated hydrogens at positions 3 and 5).

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility, follow this self-validating protocol. This method assumes the product is a viscous oil or low-melting solid, typical for high-molecular-weight propargyl alcohols.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Isopropanol (HPLC grade) for cleaning.

  • Background: Air (ambient).[2]

Step-by-Step Workflow
  • Crystal Check: Verify the ATR crystal energy throughput is >95% of the baseline. Clean with isopropanol if necessary.

  • Background Scan: Collect 16 scans of the ambient air to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop (approx. 10 µL) directly on the crystal center.

    • If Solid: Place ~5 mg of solid on the crystal and apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to reduce signal-to-noise ratio.

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply baseline correction if the baseline drifts due to scattering (common in solids).

  • Validation: Check for the absence of the 1690 cm⁻¹ peak (aldehyde). If present, re-purify via column chromatography (Hexane/EtOAc).

Visualization: Structural & Analytical Workflow

The following diagram illustrates the relationship between the molecular structure and the resulting spectral bands, followed by the decision logic for purity analysis.

G cluster_0 Molecular Structure cluster_1 IR Spectral Signature Mesityl Mesityl Group (2,4,6-Me3) Peak_CH3 2980-2850 cm⁻¹ (Aliphatic C-H) Mesityl->Peak_CH3 Methyl Vib. Peak_Ring 1600/1480 cm⁻¹ 850 cm⁻¹ (OOP) Mesityl->Peak_Ring Skeletal Vib. Alkyne Terminal Alkyne (C≡C-H) Peak_Alk ~3310 cm⁻¹ (≡C-H) ~2100 cm⁻¹ (C≡C) Alkyne->Peak_Alk Stretch Alcohol Sec-Alcohol (CH-OH) Peak_OH 3400 cm⁻¹ (Broad) 1050 cm⁻¹ (C-O) Alcohol->Peak_OH H-Bond/Stretch Sample Crude Product Check Check 1690 cm⁻¹? Sample->Check Pass Pure Product Check->Pass Absent Fail Recrystallize/Column Check->Fail Present (Aldehyde)

Caption: Correlation between functional groups and IR signals, including the critical purity checkpoint for unreacted aldehyde precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for IR functional group assignments).

  • NIST Chemistry WebBook. IR Spectrum of 1,3,5-Trimethylbenzene (Mesitylene).Link (Used for validating mesityl group skeletal vibrations).

  • BenchChem Application Notes. Synthesis of Propargyl Alcohols via Grignard Reagents.Link (General procedure validation for Grignard addition to hindered aldehydes).

  • Doc Brown's Chemistry. Infrared Spectrum of 1,3,5-trimethylbenzene.Link (Detailed assignment of methyl C-H and aromatic ring modes).

  • PubChem. 3-Phenyl-2-propyn-1-ol Compound Summary.Link (Comparative data for the unmethylated analog).

Sources

Validation

A Comparative Guide to Chromatographic Separation Methods for the Purity Analysis of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and a prerequisite for further development. 1-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and a prerequisite for further development. 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, a chiral propargylic alcohol, presents a unique analytical challenge due to its non-polar aromatic nature and the potential for enantiomeric variations. This guide provides an in-depth comparison of chromatographic techniques for the purity analysis of this compound, offering experimentally grounded insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Analytical Imperative: Why Purity Matters

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol directly influences its safety, efficacy, and stability. Impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or compromise the shelf-life of the final product. For chiral molecules, the enantiomeric purity is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, robust and reliable analytical methods are essential to ensure the chemical and enantiomeric purity of such compounds.

A Comparative Overview of Chromatographic Techniques

The selection of a chromatographic method is a critical decision driven by the specific analytical requirements, such as the need for qualitative or quantitative data, the desired level of sensitivity, and throughput considerations. This guide will explore Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) in normal-phase, reversed-phase, and chiral modes.

Method Primary Use Typical Analysis Time Resolution Sensitivity Cost per Sample Throughput
TLC Rapid qualitative monitoring< 15 minutesLowLow to ModerateLowHigh
GC-MS Quantitative analysis of volatile impurities15-30 minutesHighHighModerateModerate
NP-HPLC Achiral purity, preparative separation10-25 minutesHighModerate to HighModerateModerate
RP-HPLC Achiral purity of non-polar compounds10-20 minutesHighHighModerateHigh
Chiral HPLC Enantiomeric purity determination15-45 minutesVery HighHighHighLow to Moderate

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

Thin-Layer Chromatography serves as an indispensable, rapid, and cost-effective tool for the qualitative monitoring of reaction progress and for preliminary purity assessment.[2] Its simplicity allows for the simultaneous analysis of multiple samples, providing a quick snapshot of the components in a mixture.

The "Why" Behind the Method

For a relatively non-polar compound like 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, a normal-phase TLC system is ideal. The stationary phase, typically silica gel, is polar, while the mobile phase is a non-polar organic solvent mixture. The separation is based on the principle of adsorption. Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will move up the plate slower, resulting in a lower Retention Factor (Rf). Conversely, non-polar compounds will be more soluble in the non-polar mobile phase and will travel further up the plate, exhibiting a higher Rf value. By carefully selecting the mobile phase composition, a good separation between the desired product and any starting materials or by-products can be achieved.

Experimental Protocol: TLC Analysis
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio needs to be determined empirically, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity by adding more ethyl acetate to achieve an Rf value for the product spot of approximately 0.3-0.4.[3][4][5]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate and allow the solvent to evaporate. Visualize the spots under UV light (254 nm). The trimethylphenyl group will allow for UV visualization. Staining with a potassium permanganate solution can also be used to visualize the propargyl alcohol functional group.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of multiple spots indicates impurities.[2]

TLC analysis workflow.

Gas Chromatography (GC): For Volatile Impurities

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7][8][9][10] It is well-suited for identifying and quantifying any volatile impurities that may be present in the 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol sample.

The "Why" Behind the Method

In GC, the sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. For a non-polar aromatic compound, a non-polar or mid-polar stationary phase is typically chosen. The elution order is primarily determined by the boiling points of the compounds and their interactions with the stationary phase. Lower boiling point and less interactive compounds will elute faster. The mass spectrometer detector provides mass information for each eluting peak, allowing for confident identification of impurities by comparing their mass spectra to a library.

Experimental Protocol: GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

  • Injection: 1 µL injection volume with a split ratio of 50:1 to avoid column overloading.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: 40-450 amu.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main product peak and any impurity peaks. The percentage purity can be estimated based on the relative peak areas (assuming similar response factors for all components).

GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[11] For 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, several HPLC modes can be employed, each offering distinct advantages.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common HPLC mode and is an excellent choice for the achiral purity analysis of non-polar compounds.[12]

In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[11][12][13] Separation is based on hydrophobic interactions. Non-polar analytes, like our target compound, will have a stronger affinity for the non-polar stationary phase and will be retained longer. Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time.[14] This method is highly reproducible and can be used for quantitative analysis with high accuracy and precision.[15][16]

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For highly non-polar compounds that are strongly retained, a C8 or a phenyl-hexyl column might provide better peak shape and shorter analysis times.[17]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm. The trimethylphenyl chromophore will absorb UV light.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Integrate the peaks. The area percentage of the main peak corresponds to the purity of the sample.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (CAS: 100121-36-6).[1][2] As a specialized research intermediate, specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol (CAS: 100121-36-6).[1][2]

As a specialized research intermediate, specific toxicological data for this molecule is limited. Therefore, this protocol applies the Precautionary Principle , deriving safety measures from its structural class (aryl propargyl alcohols) and its parent compound, Propargyl Alcohol (a known toxin and corrosive).[2]

Part 1: Compound Profile & Hazard Identification

Chemical Identity

  • Chemical Name: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol[1][2][]

  • CAS Number: 100121-36-6[1][2][]

  • Synonyms:

    
    -Ethynylmesitylenemethanol; 1-Mesityl-2-propyn-1-ol.[1][2]
    
  • Molecular Formula: C

    
    H
    
    
    
    O[2]
  • Structure: A terminal alkyne group attached to a secondary alcohol, sterically shielded by a mesityl (2,4,6-trimethylphenyl) ring.[2]

Hazard Analysis (Deductive Toxicology) Unlike simple propargyl alcohol (which is highly volatile and toxic), the mesityl derivative has a higher molecular weight (~174.24 g/mol ), reducing its volatility.[2] However, the functional groups present specific risks:

Hazard DomainRisk AssessmentMechanism of Action
Reactivity High The terminal alkyne proton (

~25) is acidic enough to form explosive metal acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg).[1][2]
Health (Acute) Moderate to High Likely Harmful/Toxic if swallowed (H302/H301).[2] The propargyl moiety acts as a suicide inhibitor for certain enzymes (e.g., alcohol dehydrogenase).[2]
Skin/Eye Irritant/Corrosive Propargyl alcohols are severe irritants.[4][5][6][7] Expect Skin Irritation (Cat 2) and Serious Eye Irritation (Cat 2A).[2]
Flammability Combustible While less volatile than lower alkynols, it will burn.[2] Flash point is estimated >80°C but <100°C.

Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE must address the dual risk of chemical burns and potential systemic toxicity via dermal absorption.[2]

PPE Selection Table
ComponentStandardSpecification & Rationale
Hand Protection ASTM F739 Primary: Nitrile Rubber (0.11 mm) for splash protection.Immersion/Synthesis: Silver Shield® (Laminate) or Butyl Rubber (0.3 mm).[1][2] Rationale: Alcohols and alkynes can permeate thin latex; laminate offers broad chemical resistance.
Eye Protection ANSI Z87.1 Chemical Splash Goggles. Face shield required if handling >50 mL or working under pressure. Safety glasses are insufficient due to splash/vapor risks.
Respiratory NIOSH / EN 14387 Type ABEK-P3 (Organic Vapor + Acid Gas + Particulate).[1][2] Required if heating the compound or working outside a fume hood.[2]
Body Protection ISO 13982 Lab Coat (100% Cotton or Nomex). Synthetic fibers (polyester) should be avoided due to flammability and melting risk.

Part 3: Operational Protocols

Handling & Synthesis
  • Engineering Controls: Always handle within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Inert Atmosphere: The terminal alkyne and secondary alcohol are susceptible to oxidation. Handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) using Schlenk lines or a glovebox for long-term storage.[1][2]
  • Tooling Restriction: Strictly NO Copper or Brass tools. Use stainless steel, glass, or Teflon-coated spatulas to prevent acetylide formation.[2]

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps (protect from light).

  • Segregation: Store away from:

    • Oxidizing agents (Peroxides, Nitrates).

    • Strong Bases (can deprotonate the alkyne).

    • Heavy Metals (Cu, Ag, Hg salts).[2]

Emergency Response
ScenarioImmediate Action
Skin Contact 1. Drench: Wash immediately with soap and water for 15 mins.2. Peel: Remove contaminated clothing under the shower.3. Treat: Seek medical attention if redness persists.
Eye Contact 1. Irrigate: Flush with eyewash station for 15 mins, holding lids open.2. Consult: Ophthalmologist evaluation is mandatory for propargyl derivatives.
Spill (<10 mL) 1. Isolate: Evacuate immediate area.2. Absorb: Use Vermiculite or Sand.[8] Do not use paper towels (fire risk).3.[2] Clean: Wipe surfaces with mild soapy water.

Part 4: Waste Disposal & Deactivation

Critical Warning: Never dispose of terminal alkynes down the drain. Formation of copper acetylides in plumbing traps can lead to explosions.[2]

  • Segregation: Collect in a dedicated "Organic Waste - Non-Halogenated" container.

  • Labeling: Clearly tag as "Contains Terminal Alkyne - Potential Acetylide Former."[2]

  • Deactivation (Small Scale Only):

    • If destruction is required before disposal, the alkyne can be hydrated to the ketone using aqueous acid/Hg(II) (standard hydration) or oxidized, but professional incineration is the preferred industrial method.[2]

Part 5: Decision Logic for Handling

The following diagram illustrates the critical decision pathways for selecting PPE and handling procedures based on the operational scale and state of the chemical.

SafetyLogic Start Operation: Handling 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol StateCheck Check Physical State & Scale Start->StateCheck SolidState Solid / Viscous Oil (Standard Scale < 1g) StateCheck->SolidState Low Volatility SolutionState In Solution / Heated (Or Scale > 1g) StateCheck->SolutionState High Exposure Risk StandardPPE PPE Level 1: Nitrile Gloves + Goggles + Lab Coat (Fume Hood Optional but Recommended) SolidState->StandardPPE HighPPE PPE Level 2: Double Gloves (Laminate) + Face Shield + Fume Hood (Mandatory) SolutionState->HighPPE ReactivityCheck Reagent Compatibility Check StandardPPE->ReactivityCheck HighPPE->ReactivityCheck MetalRisk Presence of Cu/Ag/Hg? ReactivityCheck->MetalRisk SafeProceed Proceed with Synthesis (Inert Atmosphere) MetalRisk->SafeProceed No Stop STOP: Explosion Risk Remove Metal Sources MetalRisk->Stop Yes

Figure 1: Decision logic for PPE selection and operational safety checks. Note the critical stop-point regarding heavy metal contact.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. Retrieved from [Link] (Used as structural analog for toxicity assessment).[2]

  • Organic Syntheses. General Procedures for Handling Acetylenic Compounds. Vol. 43, p. 3435.[2] (Reference for acetylide safety).

Sources

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